Substance P
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPLDHMAVUMIW-CUZNLEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33507-63-0 | |
| Record name | Substance P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Journey of a Neuropeptide: A Technical Guide to the Post-Translational Processing of Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator of pain transmission, neurogenic inflammation, and various physiological and pathophysiological processes.[1][2][3] Its biological activity is contingent upon a series of precise post-translational modifications that convert an inactive precursor protein into the mature, amidated peptide.[1] Understanding this intricate processing pathway is critical for researchers in neuroscience, immunology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting this compound-mediated pathways. This technical guide provides an in-depth exploration of the core mechanisms of this compound post-translational processing, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
From Gene to Precursor: The Protachykinin-1 Gene (TAC1)
The journey of this compound begins with the transcription and translation of the TAC1 gene (previously also known as TAC2).[2] This gene encodes a precursor protein called preprotachykinin-A (PPT-A). Through alternative splicing of the primary transcript of the TAC1 gene, multiple mRNA isoforms (α, β, γ, and δ) can be generated. All four isoforms contain the coding sequence for this compound, which is located on exon 3. The β and γ isoforms also encode for another tachykinin, Neurokinin A (NKA). This differential splicing allows for tissue-specific expression and regulation of tachykinin peptides.
The Post-Translational Processing Cascade
Following translation, the preprotachykinin-A polypeptide undergoes a series of enzymatic modifications within the secretory pathway to yield the biologically active this compound. This process involves endoproteolytic cleavage, exoproteolytic trimming, and a final C-terminal amidation.
Endoproteolytic Cleavage by Prohormone Convertases (PCs)
The initial and critical step in liberating the this compound sequence from the precursor protein is the endoproteolytic cleavage at specific sites flanking the peptide. This is primarily carried out by members of the prohormone convertase (PC) family of serine proteases, notably PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg).
The protachykinin-1 precursor contains several of these cleavage sites, and the concerted action of PC1/3 and PC2 is necessary for the efficient production of this compound and other tachykinin peptides. Studies in knockout mice have demonstrated that the absence of PC2 significantly impairs the processing of protachykinin A and B. The cleavage efficiency at these sites can be influenced by the specific amino acid context surrounding the basic residues.
Exoproteolytic Trimming by Carboxypeptidase E (CPE)
Following the endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often retain C-terminal basic residues (lysine or arginine). These residues are subsequently removed by the action of Carboxypeptidase E (CPE), also known as carboxypeptidase H or enkephalin convertase. CPE is a carboxypeptidase B-like exopeptidase that is localized in secretory granules and has an optimal pH of 5.5. The removal of these basic residues is a crucial step in preparing the peptide for its final modification.
C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)
The final and essential step for the biological activity of this compound is the amidation of its C-terminal methionine residue. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). The substrate for PAM is the glycine-extended this compound precursor (SP-Gly). The amidation process occurs in two sequential steps:
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Peptidylglycine α-hydroxylating monooxygenase (PHM) domain: This domain hydroxylates the α-carbon of the C-terminal glycine.
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Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain: This domain cleaves the N-Cα bond, releasing glyoxylate and the final α-amidated this compound peptide.
This C-terminal amide is critical for the proper binding of this compound to its receptor and for its biological activity.
Quantitative Data on this compound Processing
The efficiency of each step in the post-translational processing of this compound is crucial for determining the final yield of the active peptide. While comprehensive kinetic data for every enzyme with this compound precursors are not fully elucidated, the following tables summarize available quantitative information.
| Enzyme | Substrate | Km (µM) | Vmax | Notes |
| Prohormone Convertases | ||||
| PC1/3 | Protachykinin-A | N/A | N/A | PC1/3 is essential for the initial cleavage of the precursor. Specific kinetic parameters for protachykinin-A are not readily available, but its action is a prerequisite for subsequent processing. |
| PC2 | Protachykinin-A intermediates | N/A | N/A | PC2 is also crucial for protachykinin processing. Studies on PC2 knockout mice show a significant reduction in this compound levels, indicating its non-redundant role. |
| Carboxypeptidase E (CPE) | Tachykinin precursors with C-terminal basic residues | N/A | N/A | CPE efficiently removes C-terminal basic residues. While specific Km and Vmax values for this compound intermediates are not detailed in the literature, its high efficiency is inferred from the low abundance of unprocessed precursors in vivo. The enzyme exhibits optimal activity at an acidic pH (around 5.5) typical of secretory granules. |
| Peptidylglycine α-Amidating Monooxygenase (PAM) | ||||
| Dansyl-Tyr-Val-Gly | 4-10 | N/A | This is a commonly used synthetic substrate for PAM activity assays. | |
| Ac-Tyr-Val-Gly | ~20 | N/A | Another synthetic substrate used to characterize PAM kinetics. |
Table 1: Kinetic Parameters of Key Enzymes in this compound Processing. N/A indicates that specific data for this compound precursors are not available in the reviewed literature.
| Tissue/Fluid | Method | Concentration Range | Reference(s) |
| Human Dental Pulp (Painful) | Radioimmunoassay | Mean ~15 fmol/mg tissue | |
| Human Dental Pulp (Healthy) | Radioimmunoassay | Mean ~5 fmol/mg tissue | |
| Human Plasma (Male) | Radioimmunoassay | Average 298 pg/mL | |
| Human Plasma (Female) | Radioimmunoassay | Average 251 pg/mL | |
| Porcine Pituitary | Radioimmunoassay | 379 ng/g wet weight | |
| Porcine Ileum | Radioimmunoassay | 7.9 ng/g wet weight | |
| Porcine Jejunum | Radioimmunoassay | 1.9 ng/g wet weight | |
| Rat Dorsal Horn | Immunohistochemistry | Staining density varies with neuropathic state | |
| Human Gingival Crevicular Fluid (Painful Teeth) | Radioimmunoassay | Significantly higher than healthy controls |
Table 2: Quantitative Analysis of this compound in Various Tissues and Fluids.
Experimental Protocols
The study of this compound and its post-translational processing relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Tissue Extraction for this compound Analysis
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Tissue Dissection and Homogenization:
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Dissect the tissue of interest on ice and wash with ice-cold phosphate-buffered saline (PBS) to remove blood.
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For neuropeptide extraction, boiling in 0.5 M acetic acid for 10 minutes is a common method to inactivate endogenous proteases.
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Alternatively, for protein analysis, homogenize the tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, and protease inhibitors). Use approximately 500 µl of buffer for every 10 mg of tissue.
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Keep the sample on ice for 30 minutes with occasional vortexing.
-
-
Cell Lysis and Clarification:
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Sonicate the homogenate to further disrupt cells and shear DNA.
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Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted proteins and peptides.
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-
Protein Quantification:
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Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.
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Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
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Sample Preparation:
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For plasma samples, protein precipitation is a common first step. This can be achieved by adding an equal volume of a solvent like acetonitrile containing 0.1% formic acid.
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Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.
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Chromatographic Separation:
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Use a C18 analytical column (e.g., 1.0 x 50 mm, 5 µm particles).
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Employ a gradient elution with a mobile phase consisting of:
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Solvent A: 0.1% formic acid in water.
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Solvent B: 0.1% formic acid in acetonitrile.
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A typical gradient might be a linear ramp from 100% A to a mixture of A and B over several minutes at a flow rate of approximately 0.2 µl/min.
-
-
Mass Spectrometric Detection:
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Utilize an electrospray ionization (ESI) source in positive ion mode.
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Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
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Optimize the precursor-to-product ion transitions for this compound and any internal standards.
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Quantification of this compound by Radioimmunoassay (RIA)
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Assay Principle:
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RIA is a competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-labeled) for binding to a limited amount of anti-Substance P antibody.
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Procedure:
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Prepare a standard curve using known concentrations of unlabeled this compound.
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Incubate the standards or samples with the anti-Substance P antibody and the radiolabeled this compound.
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Separate the antibody-bound and free radiolabeled this compound. A common method is the use of dextran-coated charcoal, which adsorbs the free peptide.
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Measure the radioactivity of the antibody-bound fraction using a gamma counter.
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The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
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Data Analysis:
-
Plot the radioactivity of the standards against their concentrations to generate a standard curve.
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Determine the concentration of this compound in the samples by interpolating their radioactivity values on the standard curve.
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Visualization of Pathways and Workflows
Post-Translational Processing of this compound
Caption: Workflow of this compound post-translational processing.
This compound Signaling Pathway via the NK1 Receptor
Caption: this compound signaling through the NK1 receptor.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Conclusion
The post-translational processing of this compound is a highly regulated and complex process that is fundamental to its biological function. From the alternative splicing of the TAC1 gene to the sequential enzymatic modifications in the secretory pathway, each step is critical in producing the mature, amidated peptide. A thorough understanding of this pathway, supported by robust quantitative methods and a clear comprehension of the downstream signaling events, is essential for advancing our knowledge of this compound's role in health and disease and for the development of targeted therapeutic interventions. This guide provides a foundational resource for professionals in the field, integrating key data and methodologies to facilitate further research and drug discovery efforts.
References
A Technical Guide to the Expression of Substance P in Dorsal Root Ganglion Neurons
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, encoded by the Tachykinin Precursor 1 (TAC1) gene.[1][2] It is a key molecule in sensory neurotransmission, particularly in the context of nociception and neurogenic inflammation.[3][4] Within the peripheral nervous system, the dorsal root ganglia (DRG) serve as the primary site for the synthesis of SP in sensory neurons.[4] From the DRG, SP is transported to both the central terminals in the spinal cord's dorsal horn and the peripheral terminals in various tissues, where it is released in response to noxious stimuli.
The expression of SP is not uniform across the heterogeneous population of DRG neurons and is subject to dynamic regulation, particularly following nerve injury. Understanding the precise expression patterns, regulatory mechanisms, and signaling pathways of SP in DRG neurons is critical for identifying novel therapeutic targets for pain, inflammation, and related neurological disorders. This guide provides a comprehensive overview of SP expression, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Quantitative Analysis of this compound Expression in DRG Neurons
This compound is predominantly expressed in small- to medium-sized nociceptive C-fiber sensory neurons. However, its expression profile is plastic and can be significantly altered by physiological and pathological conditions such as nerve injury.
Basal Expression and Co-localization
Under normal physiological conditions, SP is estimated to be present in 6-20% of the total DRG neuronal population. These neurons often co-express other key sensory neuropeptides and receptors.
Table 1: Basal Expression and Co-localization of this compound in DRG Neurons
| Marker Co-expressed with this compound | Neuronal Subpopulation | Percentage of Co-localization | Species | Reference |
|---|---|---|---|---|
| Calcitonin Gene-Related Peptide (CGRP) | Uterine Cervix-Supplying Neurons | 77.9% of Phoenixin-positive neurons | Porcine | |
| Mu-Opioid Receptor (MOR) | General DRG Neurons | 78.26 ± 6.09% of SP-positive neurons | Rat | |
| κ-Opioid Receptor (OPRK1 mRNA) | General DRG Neurons | Expressed in peptidergic afferents containing SP | Human |
| Cholecystokinin-octapeptide (CCK) | Small Neurons (<20 µm) | Co-exists in a subpopulation of SP neurons | Rat | |
Expression Changes Following Nerve Injury
Peripheral nerve injury, such as axotomy, induces significant and complex changes in SP expression within the DRG. These changes are notably different between small and large diameter neurons over time. Following a unilateral L5 spinal nerve transection in rats, a dynamic shift in SP expression occurs.
Table 2: Time Course of Changes in this compound Expression in L5 DRG Neurons Following Axotomy
| Neuron Size | Days Post-Operation (dpo) | % of SP-Positive Neurons (Axotomized) | % of SP-Positive Neurons (Control) | Key Finding |
|---|---|---|---|---|
| Small (≤ 800 µm²) | 1 | 31.3% ± 3.0% | 21.4% ± 2.6% | Significant Increase |
| 3 | 31.4% ± 3.2% | 21.4% ± 2.6% | Significant Increase | |
| 7 | 13.3% ± 2.5% | 21.4% ± 2.6% | Significant Decrease | |
| 14 | 12.5% ± 3.1% | 21.4% ± 2.6% | Significant Decrease | |
| Large (> 800 µm²) | 2 | 10.3% ± 3.1% | 1.1% ± 2.1% | Significant Increase |
| 4 | 14.0% ± 3.2% | 1.1% ± 2.1% | Significant Increase | |
| 7 | 7.4% ± 2.1% | 1.1% ± 2.1% | Significant Increase | |
| 14 | 7.5% ± 2.6% | 1.1% ± 2.1% | Significant Increase |
Data derived from Wang et al., 2007.
This demonstrates an initial upregulation of SP in small neurons followed by a later downregulation, while large neurons, which normally do not express SP, show a sustained de novo synthesis of the peptide.
Regulation of this compound Synthesis and Release
The expression of the TAC1 gene and the subsequent synthesis and release of SP are tightly regulated by various signaling pathways, often initiated by nerve injury or inflammation.
Wnt/β-Catenin Signaling Pathway
Recent studies have implicated the Wnt/β-catenin signaling pathway as a key regulator of SP biosynthesis and release in DRG neurons, particularly after nerve injury. Activation of this pathway leads to the nuclear accumulation of β-catenin, which in turn modulates the expression of genes like COX-2 that influence SP production.
This compound Signaling Pathways
This compound exerts its biological effects by binding to neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs). The primary receptor for SP is the neurokinin-1 receptor (NK1R), although it can also interact with NK2R and NK3R with lower affinity.
The binding of SP to NK1R on postsynaptic neurons or other target cells initiates a cascade of intracellular signaling events. This process is crucial for transmitting pain signals, modulating neuronal excitability, and initiating neurogenic inflammation. The NK1R can couple to multiple G proteins, primarily Gq and Gs, leading to the activation of distinct downstream pathways.
Activation of the Gq pathway leads to phosphoinositide hydrolysis and intracellular calcium mobilization, while the Gs pathway increases cAMP levels. Both pathways can converge on the activation of mitogen-activated protein kinases (MAPKs) and transcription factors like NF-κB, ultimately altering neuronal function and gene expression.
Experimental Methodologies
Investigating the expression and function of this compound in DRG neurons requires specific and reliable experimental techniques. The following sections detail common protocols used in the field.
Experimental Workflow: Immunohistochemistry
Immunohistochemistry (IHC) is a cornerstone technique for visualizing the location and distribution of SP-positive neurons within DRG tissue. The general workflow involves tissue fixation, sectioning, antibody labeling, and microscopic analysis.
Detailed Protocol: Immunohistochemistry for this compound in Rat DRG
This protocol is a synthesized representation based on methodologies reported in the literature.
1. Tissue Preparation:
- Anesthetize the animal with an overdose of sodium pentobarbital (e.g., 200 mg/kg, i.p.).
- Perform transcardial perfusion, first with heparinized 0.1 M phosphate-buffered saline (PBS, pH 7.4) to clear blood, followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
- Dissect the target DRGs (e.g., L4, L5) and post-fix them in the same fixative solution for 1-2 hours at 4°C.
- Transfer the ganglia to a cryoprotectant solution (e.g., 30% sucrose in PBS) and store overnight at 4°C until they sink.
2. Sectioning:
- Embed the cryoprotected DRGs in an optimal cutting temperature (OCT) compound and freeze.
- Cut 10-16 µm thick sections using a cryostat and mount them on charged glass slides.
3. Immunostaining:
- Wash the sections in PBS (3 x 5 minutes).
- Incubate sections in a blocking solution (e.g., PBS containing 10% normal serum, 0.1% bovine serum albumin, and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with a primary antibody against this compound (e.g., rabbit anti-SP, diluted 1:1000) overnight at 4°C in a humidified chamber.
- Wash sections in PBS (3 x 10 minutes).
- Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted 1:500) for 1.5-2 hours at room temperature.
- Wash sections in PBS (3 x 10 minutes).
- Incubate with an avidin-biotin-peroxidase complex (e.g., Extravidin-HRP, 1:1500) for 1-2 hours.
- Wash sections in PBS (3 x 10 minutes).
- Develop the signal using a chromogen solution such as diaminobenzidine (DAB), often intensified with nickel, to produce a visible precipitate.
4. Analysis:
- Dehydrate the sections through an alcohol gradient, clear with xylene, and coverslip.
- Visualize using a light microscope. SP-positive neurons will be identified by the dark precipitate.
- Perform quantitative analysis by counting labeled neurons and measuring cell body size using image analysis software.
Protocol Summary: RT-qPCR for TAC1 mRNA Expression
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the levels of TAC1 mRNA, providing a measure of gene expression.
1. RNA Extraction:
- Dissect fresh or frozen DRG tissue.
- Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
2. cDNA Synthesis:
- Assess RNA quality and quantity using a spectrophotometer.
- Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
3. qPCR:
- Prepare a reaction mixture containing cDNA template, specific primers for the TAC1 gene, a reference (housekeeping) gene (e.g., 18S, GAPDH), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- Run the reaction on a qPCR instrument.
- Analyze the resulting amplification curves to determine the cycle threshold (Ct) values.
4. Data Analysis:
- Calculate the relative expression of TAC1 mRNA by normalizing the Ct values to the reference gene using a method such as the ΔΔCt method.
Conclusion and Future Directions
This compound is a fundamentally important neuropeptide in the physiology of dorsal root ganglion neurons. Its expression is largely confined to nociceptive neurons under basal conditions but undergoes a profound and dynamic reprogramming following nerve injury, including a phenotypic switch in large-diameter neurons. The synthesis and signaling of SP are controlled by complex pathways, including the Wnt/β-catenin and MAPK cascades, which represent potential targets for therapeutic intervention.
For drug development professionals, the detailed understanding of these molecular events is paramount. Targeting the NK1R has been a long-standing goal for analgesic and anti-inflammatory drug design. Furthermore, modulating the upstream regulatory pathways that control TAC1 gene expression or the downstream effectors of SP signaling could offer novel strategies for managing chronic pain and inflammatory conditions. The methodologies outlined in this guide provide a robust framework for preclinical research aimed at evaluating the efficacy and mechanism of action of new therapeutic agents targeting the this compound system.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Evidence for regulatory diversity and auto-regulation at the TAC1 locus in sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
Modulation of immune cells by Substance P signaling
An In-depth Technical Guide to the Modulation of Immune Cells by Substance P Signaling
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SP), a member of the tachykinin peptide family, is a key mediator in the interplay between the nervous and immune systems.[1][2] Primarily known for its role in pain transmission and neurogenic inflammation, SP exerts significant immunomodulatory effects by binding to its high-affinity neurokinin-1 receptor (NK1R) and, in some cells like mast cells, the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4][5] SP can be secreted by neurons and various immune cells, enabling autocrine and paracrine signaling that influences immune cell proliferation, migration, activation, and cytokine production. This regulation is pivotal in both homeostasis and the pathogenesis of inflammatory diseases. Understanding the precise signaling mechanisms and their quantitative outcomes is critical for developing novel therapeutics targeting the SP-receptor axis to treat inflammatory disorders, autoimmune diseases, and cancer. This document provides a comprehensive technical overview of SP's influence on major immune cell populations, detailing core signaling pathways, quantitative functional data, and key experimental protocols.
Core Signaling Pathways
This compound initiates its effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1R. The full-length NK1R isoform is coupled to Gαq/11 proteins. This binding triggers a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38, and transcription factors such as NF-κB and AP-1, which are master regulators of inflammatory gene expression.
In mast cells, SP can also signal through the MRGPRX2 receptor, which couples to Gαi and Gαq to induce robust degranulation and calcium mobilization, often independent of the classical NK1R pathway.
Modulation of Innate Immune Cells
SP is a potent regulator of innate immunity, influencing a wide array of cell types.
Macrophages
SP significantly enhances macrophage effector functions, including phagocytosis, chemotaxis, and the production of inflammatory mediators. It can also drive macrophage polarization, a critical process in inflammation and tissue repair. Notably, SP can directly induce the differentiation of pro-inflammatory (M1) macrophages into a tissue-repairing, M2-like phenotype (M2SP) by activating the PI3K/Akt/mTOR pathway. This effect can occur even in the presence of the potent M1-skewing cytokine IFNγ. Furthermore, SP stimulates macrophages to produce key cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-10, and CXCL1.
Table 1: Quantitative Effects of this compound on Macrophages
| Cell Type | Species | SP Concentration | Effect | Measurement | Reference |
|---|---|---|---|---|---|
| Peritoneal Macrophages | Murine | 10⁻⁹ M (with LPS) | Synergistic induction of MIP-1α release | Western Blot | |
| GM-CSF-differentiated Macrophages | Murine | 100 nM | Induction of M2 markers (Arginase-1, CD206) | Flow Cytometry, Western Blot | |
| Macrophages | Human | Not specified | Enhanced TNF-α and IL-10 production | ELISA | |
| Macrophages | Murine | Not specified | Activation of NF-κB | EMSA |
| Macrophages | Murine | 100 nM | Increased CXCL1 secretion | ELISA | |
Mast Cells
Mast cells, which are critical in allergic reactions and neurogenic inflammation, are highly responsive to SP. They are often found in close proximity to SP-releasing sensory nerve fibers. SP is a potent inducer of mast cell degranulation, leading to the release of histamine, serotonin, proteases, and various inflammatory mediators. This activation can occur through both NK1R and, with high potency, the MRGPRX2 receptor.
Table 2: Quantitative Effects of this compound on Mast Cells
| Agonist | Cell Type | Assay | EC₅₀ / Concentration | Effect | Reference |
|---|---|---|---|---|---|
| This compound | LAD2 (Human Mast Cell Line) | Ca²⁺ Mobilization | 1.8 µM | Induces calcium influx | |
| This compound | LAD2 (Human Mast Cell Line) | β-hexosaminidase Release | 5.9 µM | Induces degranulation | |
| This compound | LAD2 (Human Mast Cell Line) | CCL2 Release | ~10 µM | Stimulates chemokine production |
| this compound | Rat Mesentery (in vivo) | Mast Cell Degranulation | 10⁻⁵ - 10⁻⁴ M | Significant increase in degranulated mast cells | |
Dendritic Cells (DCs)
SP modulates DC function, which is essential for bridging innate and adaptive immunity. SP and its receptors are expressed in both human and mouse DCs. SP can act as a chemoattractant for DCs and, upon activation with an NK1R agonist, can stimulate DCs to produce IL-12, promoting a Type 1 immune response. In other contexts, such as allergic reactions, SP released from sensory neurons can trigger the migration of specific dermal DC subsets (CD301b+) to draining lymph nodes, initiating a Type 2 immune response.
Neutrophils and Eosinophils
SP enhances the pro-inflammatory activities of granulocytes. It potentiates phagocytosis in neutrophils and acts as a chemoattractant, contributing to leukocyte recruitment at inflammatory sites. In eosinophils, SP stimulates activation, degranulation, superoxide release, and inhibits apoptosis, actions that may perpetuate the inflammatory cycle in allergic conditions like atopic dermatitis.
Modulation of Adaptive Immune Cells
SP also plays a critical role in regulating the adaptive immune response, primarily by modulating lymphocyte function.
T-Lymphocytes
SP is a co-stimulatory molecule for T-cell activation. It enhances the proliferation of T-cells in response to mitogens, an effect attributed to the upregulation of IL-2 and its receptor. This proliferative response is observed in cells from both healthy individuals and patients with rheumatoid arthritis. SP also stimulates T-cells to produce β-chemokines, such as Macrophage Inflammatory Protein-1β (MIP-1β), via an NK1R-dependent mechanism that involves NF-κB activation. This action enhances the recruitment of other immune cells to the site of inflammation.
Table 3: Quantitative Effects of this compound on T-Lymphocytes
| Cell Type | Species | SP Concentration | Effect | Measurement | Reference |
|---|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells | Human | 10⁻¹⁰ M to 10⁻⁶ M | Dose-dependent enhancement of proliferation | [³H]thymidine incorporation | |
| Jurkat T-cell Line (J-SPR) | Human | 10⁻⁹ M | ~2.5-fold increase in MIP-1β mRNA | Real-Time PCR | |
| Jurkat T-cell Line (J-SPR) | Human | 10⁻⁹ M | ~3-fold increase in MIP-1β protein | ELISA |
| T-Lymphocytes | Human | 10⁻⁶ - 10⁻⁴ M | Dose-dependent rise in intracellular [Ca²⁺] | FACS | |
Key Experimental Protocols
Investigating the effects of this compound on immune cells involves a range of standard and specialized assays.
Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Immune cells (e.g., LAD2 mast cells, T-lymphocytes) are harvested and washed.
-
Dye Loading: Cells are resuspended in a buffer (e.g., SIR-BSA) and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) for 1-2 hours at 37°C.
-
Washing: Excess dye is removed by washing the cells with a calcium-free buffer, which may contain an EGTA to chelate extracellular calcium.
-
Measurement: Cells are placed in a fluorometric plate reader or flow cytometer to measure baseline fluorescence.
-
Stimulation: this compound is added at various concentrations, and changes in fluorescence intensity are recorded over time (typically 2-5 minutes).
-
Data Analysis: The change in fluorescence is quantified as a peak response or area under the curve, reflecting the magnitude of calcium mobilization.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of a granule-associated enzyme released into the supernatant.
Methodology:
-
Cell Seeding: Mast cells (e.g., LAD2) are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
Stimulation: Cells are incubated with varying concentrations of this compound or control stimuli for a defined period (e.g., 30 minutes at 37°C).
-
Separation: The reaction is stopped by placing the tubes on ice. The cell suspension is then centrifuged to pellet the cells.
-
Lysate Preparation: A separate aliquot of unstimulated cells is lysed with a detergent (e.g., Triton X-100) to determine the total cellular β-hexosaminidase content.
-
Enzyme Assay: Aliquots of the cell-free supernatant and the total cell lysate are transferred to a new plate.
-
Substrate Addition: A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer) is added to each well and incubated (e.g., 1-2 hours at 37°C).
-
Reaction Quench & Readout: The reaction is stopped with a high-pH buffer (e.g., glycine buffer), and the absorbance of the resulting colorimetric product is measured at ~405 nm.
-
Calculation: Degranulation is expressed as the percentage of total β-hexosaminidase released into the supernatant.
T-Lymphocyte Proliferation ([³H]Thymidine Incorporation) Assay
This classic assay measures cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in 96-well plates.
-
Treatment: Cells are cultured in the presence or absence of this compound (at various concentrations) and stimulated with a suboptimal concentration of a mitogen like phytohaemagglutinin (PHA).
-
Incubation: Cells are cultured for a period of 3 days to allow for proliferation.
-
Radiolabeling: [³H]Thymidine is added to each well for the final 18-24 hours of culture.
-
Harvesting: Cells are harvested onto glass fiber filters using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Proliferation is expressed as counts per minute (CPM), and the enhancing effect of SP is calculated relative to the mitogen-only control.
Conclusion and Therapeutic Implications
This compound is a multifaceted neuropeptide that acts as a potent modulator of both innate and adaptive immunity. Its ability to activate a broad range of immune cells—including macrophages, mast cells, and lymphocytes—positions the SP/NK1R signaling axis as a critical pathway in the orchestration of inflammatory responses. The quantitative data clearly demonstrate that SP, at physiologically relevant concentrations, can significantly enhance cell migration, degranulation, proliferation, and the production of inflammatory cytokines.
This central role in inflammation makes the SP/NK1R system an attractive therapeutic target. NK1R antagonists, such as the clinically approved antiemetic Aprepitant, have shown promise in preclinical models of inflammatory diseases, including neuroinflammation, inflammatory bowel disease, and arthritis. By blocking the pro-inflammatory actions of SP, these antagonists can limit damaging inflammatory responses without compromising acute immunity. The detailed understanding of the signaling pathways and experimental validation methods outlined in this guide provides a solid foundation for researchers and drug developers aiming to harness the therapeutic potential of modulating this compound signaling.
References
- 1. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide this compound and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Therapeutic Potential of Targeting this compound/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Biology of the Substance P/NK-1R System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Substance P (SP)/Neurokinin-1 Receptor (NK-1R) system is a critical component of neuronal signaling and inflammatory processes. This compound, an undecapeptide of the tachykinin family, is the preferential endogenous ligand for the NK-1R, a G protein-coupled receptor (GPCR).[1][2][3][4] This system is broadly distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, emesis, and affective disorders.[5] The interaction between SP and NK-1R initiates a cascade of intracellular signaling events that modulate cellular function. Consequently, the NK-1R has emerged as a significant therapeutic target, leading to the development of antagonists for conditions like chemotherapy-induced nausea and vomiting. This guide provides a detailed overview of the molecular and cellular biology of the SP/NK-1R system, focusing on its signaling pathways, quantitative pharmacology, and the experimental methodologies used for its investigation.
Molecular Characteristics
This compound (SP): A neuropeptide composed of 11 amino acids (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). It belongs to the tachykinin family, which shares a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH₂) crucial for receptor activation.
Neurokinin-1 Receptor (NK-1R): A class A (rhodopsin-like) GPCR with 407 amino acid residues. It possesses the classic seven-transmembrane domain structure. Two isoforms of the human NK-1R exist due to alternative splicing: a full-length form and a truncated form lacking 96 residues at the C-terminus. The truncated form exhibits a 10-fold lower binding affinity for SP and a reduced capacity for calcium mobilization.
Signaling Pathways of the SP/NK-1R System
Activation of the NK-1R by this compound initiates multiple intracellular signaling cascades. The primary pathways involve coupling to heterotrimeric G proteins, particularly Gαq/11 and Gαs, as well as G protein-independent signaling mediated by β-arrestins.
G Protein-Dependent Signaling
The NK-1R preferentially couples to the Gαq/11 family of G proteins. Binding of SP induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαq/11-GTP and Gβγ subunits, which then activate distinct downstream effectors.
-
Gαq/11 Pathway: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, together with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a multitude of cellular proteins, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which can ultimately influence gene expression and cell proliferation.
-
-
Gαs Pathway: The NK-1R can also couple to Gαs proteins. Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various substrates to modulate cellular activity. Interestingly, some studies suggest that while SP can activate both Gq and Gs pathways, other tachykinins like Neurokinin A (NKA) are biased towards Gq signaling at the NK-1R.
β-Arrestin-Mediated Signaling and Internalization
Upon agonist binding and subsequent phosphorylation of the NK-1R's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process has two major consequences:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a termination of the initial signal. This is a classic mechanism of homologous desensitization.
-
Internalization and Scaffolding: β-arrestins act as adaptors for clathrin-mediated endocytosis, causing the receptor to be internalized into endosomes. This internalization is crucial, as the SP/NK-1R/β-arrestin complex can function as a "signalosome" within the endosome, initiating a second wave of signaling. For the NK-1R, this β-arrestin-dependent pathway is required for the activation of MAP kinases like ERK1/2, which can then translocate to the nucleus to regulate cell proliferation. After internalization, the NK-1R can dissociate from β-arrestin and recycle back to the cell surface.
Quantitative Pharmacology Data
The interaction of ligands with the NK-1R is quantified by their binding affinity (Kᵢ or Kₔ) and their functional potency (EC₅₀ or IC₅₀). Below is a summary of representative data for the endogenous agonist and a common antagonist.
| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value |
| This compound (Agonist) | Human NK-1R (CHO cells) | Radioligand Binding | Kᵢ (nM) | ~0.1 - 2.0 |
| Human NK-1R (HEK293 cells) | Inositol Phosphate Accumulation | EC₅₀ (nM) | ~1.4 - 2.6 | |
| Human Astrocytoma (U-373 MG) | Calcium Mobilization | EC₅₀ (nM) | ~1.3 | |
| Human NK-1R (SH-SY5Y cells) | Receptor Internalization | EC₅₀ (nM) | ~18 | |
| Aprepitant (Antagonist) | Human NK-1R | Radioligand Binding | Kᵢ (nM) | ~0.1 - 1.0 |
| - | Functional Antagonism | pA₂ | ~8.0 - 9.0 |
Note: Values are approximate and can vary significantly based on the specific cell line, radioligand, and experimental conditions used.
Experimental Protocols
Investigating the SP/NK-1R system involves a variety of established cellular and molecular biology techniques.
Radioligand Binding Assay (Competition)
This assay measures the affinity (Kᵢ) of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the NK-1R.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing NK-1R in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK-1R activation, providing a readout of Gαq/11 pathway engagement.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing NK-1R in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4-AM) in a suitable buffer (e.g., Krebs buffer) for a specific time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: Gently wash the cells to remove excess extracellular dye.
-
Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading, then use an automated fluidics system to add varying concentrations of this compound (or other test compounds).
-
Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to calculate the EC₅₀.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of NK-1R from the plasma membrane to intracellular compartments.
Methodology:
-
Cell Line: Use a cell line stably expressing a fluorescently-tagged NK-1R (e.g., NK-1R-GFP). Plate cells on glass-bottom dishes or multi-well plates suitable for microscopy.
-
Stimulation: Treat the cells with the agonist (e.g., this compound) at various concentrations and for different time points (e.g., 0-60 minutes) at 37°C. Include an untreated control.
-
Fixation and Staining: Fix the cells with paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI to aid in cellular localization.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification: Use image analysis software to quantify the internalization. This can be done by measuring the redistribution of fluorescence from a diffuse membrane pattern to distinct intracellular puncta (endosomes). The percentage of cells showing internalization or the number/intensity of vesicles per cell can be calculated.
-
Data Analysis: Plot the internalization metric against agonist concentration or time to determine EC₅₀ or the time course (t₁/₂) of the process.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping this compound Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Separation of Substance P and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and emotional responses.[1][2] It is a member of the tachykinin family and exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor (NK1R).[1] The biological activity of this compound is tightly regulated by its metabolic degradation. Enzymes in tissues and biological fluids cleave the full-length peptide into smaller fragments, or metabolites.[3][4] These metabolites, such as the C-terminal fragments SP(5-11) and SP(7-11) and the N-terminal fragment SP(1-4), can exhibit different biological activities compared to the parent peptide. For instance, some metabolites may retain the ability to increase intracellular calcium but lose the capacity to stimulate cyclic AMP (cAMP) production.
Understanding the metabolic profile of this compound is therefore critical for elucidating its precise physiological roles and for the development of therapeutic agents targeting the this compound system. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful and widely used technique for separating, identifying, and quantifying this compound and its various metabolites in complex biological samples. This application note provides a detailed protocol for the separation and analysis of this compound and its key metabolites using RP-HPLC.
Signaling Pathway of this compound
This compound initiates its signaling cascade by binding to the G protein-coupled receptor, NK1R. This binding event can activate multiple intracellular signaling pathways depending on the cell type. The two primary pathways involve the activation of Gαq and Gαs proteins. Activation of Gαq stimulates the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway, leading to an increase in intracellular calcium ([Ca]i). Simultaneously, activation of Gαs can stimulate adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP). Interestingly, studies have shown that while this compound can activate both pathways, certain N-terminal metabolites lose the ability to increase cAMP while retaining their capacity to mobilize calcium, suggesting that metabolism can direct specific cellular responses.
Caption: this compound signaling via the NK1R activates both Ca²⁺ and cAMP pathways.
Experimental Workflow
The overall process for analyzing this compound and its metabolites from a biological matrix involves several key stages: sample collection and pretreatment, solid-phase extraction (SPE) for cleanup and concentration, separation by RP-HPLC, and finally, detection and quantification. This systematic workflow ensures the removal of interfering substances and improves the sensitivity and reliability of the analysis.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of this compound in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Cellular metabolism of this compound produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Substance P Analysis: A Guide to Sample Handling and Protease Inhibition
Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, first isolated in 1931.[1][2] It is a key mediator in pain transmission, neurogenic inflammation, and immune responses.[2][3][4] SP exerts its effects by binding primarily to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found on a wide variety of cells, including neurons, immune cells, and endothelial cells. The accurate quantification of this compound in biological samples is crucial for research in neurology, immunology, and drug development. However, SP has a very short half-life, ranging from seconds to minutes in tissues and blood, due to its rapid degradation by various proteases. This inherent instability presents a significant challenge for reliable measurement. These application notes provide detailed protocols and guidance on proper sample handling and effective protease inhibition to ensure the integrity and accurate quantification of this compound.
This compound Signaling Pathway
This compound binding to its high-affinity receptor, NK1R, initiates a cascade of intracellular signaling events. This activation stimulates G-proteins, leading to the activation of second messenger systems like inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP). These pathways, in turn, can activate mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2, ultimately modulating cellular processes like cytokine production, cell proliferation, and vasodilation.
Application Notes: Sample Handling & Protease Inhibition
The accurate measurement of this compound is critically dependent on the procedures used for sample collection, handling, and storage. Due to rapid enzymatic degradation, samples must be immediately chilled and treated with protease inhibitors to preserve the intact peptide.
Key Considerations:
-
Speed and Temperature: Blood samples should be placed on ice immediately after collection, and plasma or serum should be separated within one hour. Delays at room temperature lead to significant degradation of this compound.
-
Protease Inhibitors: The addition of a protease inhibitor cocktail to the collection tube is essential. Different enzymes, including metallopeptidases and serine proteases, are responsible for SP degradation. Therefore, a broad-spectrum cocktail is recommended.
-
Sample Type: this compound can be measured in various biological fluids, including plasma, serum, saliva, urine, and cell culture supernatants. However, levels and handling requirements may differ. For blood, EDTA plasma is often preferred.
-
Binding to Proteins: A significant portion of this compound in plasma can be non-specifically bound to large proteins like albumin. Some protocols utilize an extraction step (e.g., acid extraction) to release bound SP, which may lead to higher measured concentrations compared to unextracted samples. Simple acidification of the sample has also been shown to improve recovery without the need for solid-phase extraction.
Data on Protease Inhibition and Sample Handling
The choice of protease inhibitors and handling conditions significantly impacts the final measured concentration of this compound. The following tables summarize quantitative data from key studies.
Table 1: Recommended Protease Inhibitor Cocktails for this compound Analysis
| Inhibitor Cocktail Component | Target Protease Class | Typical Concentration | Source |
|---|---|---|---|
| Aprotinin | Serine Protease | 50 - 500 KIU/mL | |
| 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Protease | 1 mM | |
| Leupeptin | Serine/Cysteine Protease | 100 µM | |
| Benzamidine | Serine Protease | 1 mM | |
| o-phenanthroline | Metalloprotease | 1 mM | |
| GM6001 | Broad-spectrum MMP/Neprilysin | 100 µM | |
| EDTA | Metalloprotease | Standard in collection tubes |
| Commercially available cocktails (e.g., Halt™) | Broad Spectrum | Per manufacturer's instructions | |
Table 2: Effect of Sample Handling Conditions on this compound Recovery
| Condition | Sample Type | Key Finding | Quantitative Result | Source |
|---|---|---|---|---|
| Protease Inhibitors vs. None | Rat Saphenous Nerve Tissue | Inhibitors significantly increased SP recovery in samples delayed for 10 min at room temp. | ~40 fmol/mg (no inhibitors) vs. ~70 fmol/mg (with inhibitors) | |
| Holding Temperature | Bovine Blood (held for 1 hr) | Holding on ice resulted in significantly higher recovery of intact SP compared to ambient temp. | SP concentration was significantly lower at ambient vs. ice bath temperature. | |
| Inhibitor Efficacy | Bovine Blood (held for 1 hr on ice) | Aprotinin (500 KIU/mL) was the most effective inhibitor of SP degradation. | SP concentration with aprotinin was significantly greater than with heparin or a commercial cocktail. |
| Extraction vs. No Extraction | Rhesus Macaque Plasma | Extraction yielded significantly different SP values depending on the EIA kit used. | Mean difference of -56.5 pg/mL (P < 0.01) with one kit. | |
Experimental Protocols
The following section provides detailed, step-by-step protocols for sample collection, processing, and analysis. An overview of the general workflow is presented below.
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol is designed to minimize the ex vivo degradation of this compound in blood samples.
Materials:
-
Pre-chilled vacuum collection tubes containing K2EDTA.
-
Protease Inhibitor Cocktail (see Table 1 for options, e.g., Aprotinin).
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Pipettes and polypropylene microcentrifuge tubes.
Procedure:
-
Prepare Collection Tubes: Prior to blood draw, add the desired protease inhibitor cocktail to the pre-chilled EDTA tubes. For example, add Aprotinin to a final concentration of 500 KIU/mL of whole blood.
-
Blood Collection: Collect blood via venipuncture directly into the prepared tube.
-
Immediate Chilling: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the EDTA and inhibitors. Place the tube vertically in an ice bath.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells. Transfer the plasma into pre-labeled polypropylene microcentrifuge tubes.
-
Storage: Immediately freeze the plasma aliquots at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Tissue Sample Extraction
This protocol is adapted from methods used to extract neuropeptides from nerve tissue.
Materials:
-
Extraction Buffer: Acid buffer (e.g., 2 M Acetic Acid or 1% Trifluoroacetic Acid) containing EDTA and a protease inhibitor cocktail.
-
Example Cocktail: 1 mM AEBSF, 2 µg/mL aprotinin, 100 µM leupeptin, 1 mM benzamidine.
-
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer).
-
Heating block or water bath.
-
Refrigerated centrifuge (4°C).
-
Polypropylene microcentrifuge tubes.
Procedure:
-
Tissue Collection: Excise the tissue of interest as quickly as possible. Either snap-freeze immediately in liquid nitrogen or proceed directly to homogenization.
-
Homogenization: Weigh the tissue and place it in a tube with ice-cold Extraction Buffer (e.g., 10 volumes of buffer to tissue weight). Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Heat Inactivation: To further denature proteases, boil the homogenate for 10 minutes.
-
Centrifugation: Cool the sample on ice, then centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Storage: Aliquot the supernatant and store at -80°C until analysis.
Protocol 3: General this compound Immunoassay (Competitive EIA)
This protocol outlines the general steps for a competitive Enzyme Immunoassay (EIA), a common method for quantifying this compound. It is recommended to follow the specific instructions provided with your commercial assay kit.
Principle: In a competitive EIA, this compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-labeled) this compound for binding to a limited number of anti-Substance P antibody sites, which are typically coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use. Samples may require dilution in the provided assay buffer.
-
Standard Curve: Add the prepared standards to the appropriate wells of the microplate to generate a standard curve (e.g., from 39 pg/mL to 2,500 pg/mL).
-
Sample Addition: Add the prepared samples and controls to their designated wells.
-
Competitive Binding: Add the HRP-labeled this compound conjugate to all wells, followed by the primary antibody (unless the plate is pre-coated).
-
Incubation: Seal the plate and incubate for the specified time (e.g., 3 hours) at room temperature, often with shaking.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) to each well. Incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve, typically using a four-parameter logistic curve fit.
References
Application Note and Protocol: Solid-Phase Extraction of Substance P from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide that plays a significant role in pain transmission, inflammation, and various physiological and pathophysiological processes.[1][2][3] It is a member of the tachykinin family and exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1][4] Accurate quantification of this compound in biological fluids such as plasma, serum, saliva, and cerebrospinal fluid (CSF) is crucial for understanding its role in disease and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of this compound from complex biological matrices prior to analysis by methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry. This document provides a detailed protocol for the solid-phase extraction of this compound from biological fluids.
This compound Signaling Pathway
This compound initiates intracellular signaling by binding to the G protein-coupled NK1 receptor. This binding triggers the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and inflammatory responses.
Caption: this compound Signaling Pathway.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline and may require optimization depending on the specific biological fluid and the subsequent analytical method.
Materials:
-
SPE Cartridges: C18 reverse-phase cartridges (e.g., 200 mg)
-
Biological Fluid Sample (Plasma, Serum, Saliva, CSF)
-
1% Trifluoroacetic Acid (TFA) in water
-
Acetonitrile
-
Methanol
-
Assay Buffer (specific to the subsequent analytical method, e.g., ELISA)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., centrifugal concentrator or nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
For plasma or serum, collect blood in appropriate tubes (e.g., SST for serum). Allow to clot and centrifuge to separate the serum/plasma.
-
Acidify the sample by adding an equal volume of 1% TFA in water. For instance, to 0.5 ml of plasma or serum, add 1.5 ml of 4% (vol/vol) acetic acid.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to precipitate proteins and clarify the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of acetonitrile through them.
-
Follow with 10-25 mL of 1% TFA in water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated and clarified supernatant onto the conditioned C18 cartridges.
-
Allow the sample to pass through the cartridge slowly and completely.
-
-
Washing:
-
Wash the cartridges to remove interfering substances. A typical wash step involves passing 3 mL of 1% TFA in water through the cartridge three times. Discard the wash eluate.
-
-
Elution:
-
Elute the bound this compound from the cartridge. A common elution solvent is a mixture of acetonitrile and 1% TFA in water (e.g., 60:40 v/v).
-
Apply 3 mL of the elution solvent slowly and collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness using a centrifugal concentrator under vacuum or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of Assay Buffer for the subsequent analysis (e.g., ELISA).
-
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Data Presentation: Quantitative Performance
The recovery of this compound using SPE can vary depending on the biological matrix and the specific protocol used. The following table summarizes typical performance data.
| Biological Fluid | SPE Sorbent | Elution Solvent | Recovery Rate (%) | Analytical Method | Reference |
| Plasma/Serum | C18 | Acetonitrile: 1% TFA in water (60:40) | Variable, optimization recommended | ELISA | |
| Cerebrospinal Fluid | C18 | Not specified | >80% (with LLE showing improvement over SPE) | Radioimmunoassay | |
| General Biological Fluids | C18 | Acetonitrile or Methanol based | Recovery increases with peptide hydrophobicity | HPLC-RIA |
Note: Recovery rates can be influenced by the binding of this compound to plasma proteins. Acidification of the sample helps to dissociate this compound from these proteins, improving recovery. It is recommended to determine extraction efficiency by spiking a known amount of this compound into paired samples.
Conclusion
Solid-phase extraction is an effective method for the purification and concentration of this compound from various biological fluids. The use of C18 reverse-phase cartridges with an optimized protocol involving sample acidification, appropriate washing, and elution steps can yield samples suitable for sensitive downstream analysis. Researchers should carefully validate the method for their specific application to ensure accurate and reproducible results.
References
Application Notes and Protocols for Rapid Detection of Substance P using a Microfluidic Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in pain perception, neurogenic inflammation, and various physiological and pathological processes.[1][2] Its detection and quantification in biological fluids are of significant interest for neuroscience research, diagnostics, and the development of novel therapeutics for inflammatory and pain-related disorders.[3][4] Traditional methods for this compound detection, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), can be time-consuming, require large sample volumes, and involve complex procedures.[3]
Microfluidic immunoassays have emerged as a powerful alternative, offering advantages such as rapid analysis, reduced sample and reagent consumption, and the potential for point-of-care applications. This document provides detailed application notes and protocols for the development and execution of a microfluidic-based competitive immunoassay for the rapid and sensitive detection of this compound.
Signaling Pathway of this compound
This compound exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. The activation of NK1R can lead to the stimulation of two main pathways: the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway, depending on the cell type. These pathways ultimately modulate neuronal activity, immune cell function, and inflammatory responses.
Caption: Simplified signaling pathway of this compound upon binding to the NK1 receptor.
Quantitative Data Summary
The performance of microfluidic immunoassays for this compound and other small molecules can vary depending on the specific design, surface chemistry, and detection method. Below is a summary of reported performance characteristics.
| Parameter | Microfluidic Immunoassay (this compound) | Conventional ELISA (this compound) | Microfluidic Immunoassay (Other Small Molecules) |
| Limit of Detection (LOD) | 10 - 15.4 pg/mL | 3.9 - 9.76 pg/mL | 1.31 ng/mL |
| Dynamic Range | Not explicitly stated | 3.9 - 10,000 pg/mL | Not explicitly stated |
| Assay Time | ~10 minutes (read-out) | 3.5 hours | < 15 minutes |
| Sample Volume | 5 µL | 50 - 100 µL | ~20 µL |
| Detection Method | Electrochemical | Colorimetric | Colorimetric |
Experimental Protocols
Fabrication of PDMS Microfluidic Device
This protocol describes the fabrication of a polydimethylsiloxane (PDMS) microfluidic device using soft lithography.
Materials:
-
Silicon wafer
-
SU-8 photoresist
-
Photomask with desired channel design
-
PDMS prepolymer and curing agent (e.g., Sylgard 184)
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
-
Glass microscope slides
-
Plasma cleaner
Protocol:
-
Master Mold Fabrication:
-
Spin-coat a silicon wafer with SU-8 photoresist to the desired channel height.
-
Soft-bake the wafer to evaporate the solvent.
-
Place the photomask over the photoresist-coated wafer and expose it to UV light.
-
Post-exposure bake the wafer.
-
Develop the wafer by immersing it in an SU-8 developer to remove the unexposed photoresist, creating a master mold with the channel pattern in relief.
-
Hard-bake the master mold.
-
Silanize the master mold by placing it in a vacuum desiccator with a few drops of trichloro(1H,1H,2H,2H-perfluorooctyl)silane for 1 hour to facilitate subsequent PDMS peeling.
-
-
PDMS Casting:
-
Thoroughly mix the PDMS prepolymer and curing agent in a 10:1 (w/w) ratio.
-
Degas the mixture in a vacuum desiccator to remove air bubbles.
-
Pour the PDMS mixture over the master mold and cure it in an oven at 70°C for at least 2 hours.
-
Once cured, carefully peel the PDMS slab from the master mold.
-
Punch inlet and outlet holes in the PDMS slab using a biopsy punch.
-
-
Device Bonding:
-
Clean the PDMS slab and a glass microscope slide with isopropanol and deionized water, then dry them with a stream of nitrogen.
-
Treat the bonding surfaces of the PDMS slab and the glass slide with oxygen plasma for 30-60 seconds to activate the surfaces.
-
Bring the activated surfaces into contact to form an irreversible bond.
-
Place the bonded device on a hotplate at 70°C for 5-10 minutes to strengthen the bond.
-
Caption: Workflow for the fabrication of a PDMS microfluidic device.
Surface Functionalization and Antibody Immobilization
This protocol details the covalent immobilization of anti-Substance P antibodies onto the surface of the microfluidic channels.
Materials:
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (2.5% in PBS)
-
Anti-Substance P antibody
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
Protocol:
-
Silanization:
-
Flow a 5% (v/v) APTES solution in 95% ethanol through the microfluidic channels for 10 minutes.
-
Incubate for 10 minutes at room temperature.
-
Wash the channels with ethanol, then dry with a stream of air.
-
Bake the device at 80°C for 20 minutes to stabilize the silane layer.
-
-
Antibody Immobilization:
-
Introduce a 2.5% glutaraldehyde solution into the channels and incubate for 30 minutes at room temperature. This acts as a crosslinker.
-
Wash the channels thoroughly with PBS.
-
Introduce a solution of anti-Substance P antibody (e.g., 100 µg/mL in PBS) into the channels and incubate for 1 hour at room temperature.
-
Wash the channels with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibodies.
-
-
Blocking:
-
Flow a 1% BSA solution through the channels and incubate for 30 minutes to block any remaining non-specific binding sites.
-
Wash the channels with PBST. The device is now ready for the immunoassay.
-
Microfluidic Competitive Immunoassay for this compound
This protocol describes a competitive immunoassay format suitable for small molecules like this compound, coupled with electrochemical detection.
Materials:
-
This compound standard solutions of known concentrations
-
Horseradish peroxidase (HRP) labeled this compound (SP-HRP conjugate)
-
Sample containing unknown concentration of this compound
-
Wash buffer (PBST)
-
Electrochemical substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine (TMB) with hydrogen peroxide)
-
Stop solution (e.g., 1 M H₂SO₄) if colorimetric detection is used as a reference.
-
Potentiostat for electrochemical measurements
Protocol:
-
Competition Step:
-
Prepare a mixture of the sample (or standard) and a fixed concentration of SP-HRP conjugate.
-
Introduce this mixture into the antibody-functionalized microfluidic channels.
-
Incubate for a predetermined time (e.g., 10 minutes) to allow competition between the free this compound in the sample and the SP-HRP conjugate for binding to the immobilized antibodies.
-
-
Washing:
-
Flow wash buffer (PBST) through the channels to remove unbound reagents.
-
-
Detection:
-
Introduce the electrochemical substrate solution into the channels. The HRP enzyme on the bound SP-HRP conjugate will catalyze the oxidation of the substrate.
-
Perform chronoamperometric measurement using a potentiostat. The resulting current is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less SP-HRP binding and thus a lower electrochemical signal.
-
-
Data Analysis:
-
Generate a standard curve by plotting the electrochemical signal against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their electrochemical signals on the standard curve.
-
References
Application Notes: In Vitro Substance P (NK1) Receptor Binding Assays
Introduction
Substance P (SP) is an 11-amino acid neuropeptide, a member of the tachykinin family, that plays a crucial role in various physiological processes, including pain perception, inflammation, and smooth muscle control.[1][2][3] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][4] The interaction between this compound and NK1R activates downstream signaling pathways, making this receptor a significant target for drug development, particularly for antiemetic and analgesic compounds.
In vitro receptor binding assays are fundamental tools for characterizing the affinity and selectivity of novel compounds for the NK1R. These assays are essential in early-stage drug discovery to identify and optimize lead candidates. The two primary methodologies employed are radioligand binding assays, considered the gold standard for their sensitivity and robustness, and non-radioactive fluorescence-based assays, which offer advantages in safety and ease of use.
Signaling Pathways of the this compound (NK1) Receptor
Activation of the NK1R by this compound initiates coupling to heterotrimeric G proteins, primarily Gq and Gs.
-
Gq Pathway: Coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gs Pathway: Coupling to Gs activates Adenylate Cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).
These second messengers modulate a variety of cellular responses. Receptor activation also leads to phosphorylation by G protein-coupled receptor kinases (GRKs) and binding of β-arrestin, which mediates receptor desensitization and internalization.
Quantitative Data Summary
Binding assays yield critical quantitative data for assessing ligand-receptor interactions.
-
IC₅₀: The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.
-
Kᵢ (Inhibition Constant): The binding affinity of a competing ligand, calculated from its IC₅₀ value. A lower Kᵢ indicates a higher binding affinity.
-
Kₑ (Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity.
-
Bₘₐₓ (Maximum Receptor Density): The total concentration of receptors in a sample, determined from saturation binding experiments.
Table 1: Competitive Binding Affinities of Fluorescent this compound Analogs at the Rat NK1 Receptor
| Compound | IC₅₀ (nM) |
| Unlabeled this compound | 2.0 |
| Tetramethylrhodamine-SP | 4.2 |
| Oregon Green 488-SP | 6.4 |
| BODIPY-SP | 18.0 |
| Fluorescein-SP | 44.5 |
| Alexa 488-SP | >1000 |
| Data derived from competition binding studies using [¹²⁵I] SP as the radioligand. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the affinity (Kᵢ) of a test compound for the NK1R by measuring its ability to compete with a fixed concentration of a radiolabeled NK1R ligand (e.g., [¹²⁵I]-Substance P).
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of fluorescently labeled this compound analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P Knockout Mouse Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation.[1][2] It exerts its effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] The widespread distribution of SP and NK1R in the central and peripheral nervous systems, as well as on immune cells, underscores their importance in a variety of physiological and pathological processes.[3] this compound knockout (SP-/-) or NK1R knockout (NK1R-/-) mouse models are invaluable tools for elucidating the precise roles of this signaling pathway in vivo and for the preclinical evaluation of novel therapeutics targeting this system.
These application notes provide a comprehensive guide to the experimental design and execution of studies utilizing this compound knockout mouse models. Detailed protocols for key behavioral and molecular assays are provided to ensure robust and reproducible data generation.
Key Research Applications
This compound knockout mouse models are instrumental in a variety of research areas:
-
Nociception and Pain: Investigating the role of this compound in acute, inflammatory, and neuropathic pain.
-
Inflammation: Studying the contribution of this compound to neurogenic inflammation and immune responses.
-
Anxiety and Depression: Elucidating the involvement of the this compound/NK1R system in mood and anxiety-related behaviors.
-
Wound Healing: Examining the influence of this compound on tissue repair and regeneration.
Experimental Design Considerations
When designing studies using this compound knockout mice, several factors should be carefully considered to ensure the validity and reproducibility of the findings:
-
Animal Strain: The genetic background of the mice can significantly influence behavioral and physiological phenotypes. It is crucial to use wild-type littermates as controls.
-
Genotyping: Regular genotyping of animals is essential to confirm the knockout status.
-
Animal Handling: Consistent and gentle handling of mice is critical to minimize stress, which can impact experimental outcomes.
-
Environmental Controls: Maintaining stable environmental conditions (e.g., temperature, light-dark cycle, noise levels) is crucial for behavioral studies.
-
Sex Differences: Both male and female mice should be included in studies, as sex-specific differences in the this compound system have been reported.
Experimental Protocols
Genotyping of this compound Knockout Mice
Protocol: Polymerase Chain Reaction (PCR) for Genotyping
This protocol outlines a standard PCR method for genotyping this compound knockout mice.
Materials:
-
Mouse tail tip or ear punch tissue sample
-
DNA extraction kit
-
PCR primers (specific for the wild-type and knockout alleles)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Agarose gel
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the tissue sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction for each DNA sample. Include primers for both the wild-type and knockout alleles in the same reaction (multiplex PCR) or in separate reactions.
-
A typical PCR cycle is:
-
Initial denaturation: 94°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light.
-
-
Analysis: Determine the genotype of each mouse based on the presence and size of the PCR products. A wild-type mouse will show only the wild-type band, a homozygous knockout will show only the knockout band, and a heterozygous mouse will show both bands.
Behavioral Assays
a) Hot Plate Test for Thermal Nociception
This test measures the latency of a mouse to react to a heated surface, providing an index of thermal pain sensitivity.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a transparent cylinder to confine the mouse.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Record the latency to the first nocifensive response.
b) Von Frey Test for Mechanical Nociception
This test determines the mechanical withdrawal threshold in response to calibrated monofilaments applied to the plantar surface of the hind paw.
Protocol:
-
Apparatus: A set of calibrated von Frey filaments of varying forces and a testing platform with a wire mesh floor.
-
Procedure:
-
Place the mouse in an individual compartment on the wire mesh platform and allow it to acclimate for at least 60 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range (e.g., 0.6g) and hold for 1-2 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
Carrageenan-Induced Paw Edema
This model is used to induce an acute inflammatory response and assess inflammatory pain.
Protocol:
-
Materials:
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or calipers
-
-
Procedure:
-
Measure the baseline paw volume or thickness of the right hind paw.
-
Inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at various time points after injection (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis: Calculate the percentage of paw edema at each time point relative to the baseline measurement.
| Time Post-Carrageenan | Wild-Type Paw Volume (mm³) | SP Knockout Paw Volume (mm³) |
| Baseline | 1.5 ± 0.1 | 1.4 ± 0.1 |
| 1 hour | 2.8 ± 0.2 | 2.0 ± 0.1 |
| 2 hours | 3.5 ± 0.3 | 2.5 ± 0.2 |
| 4 hours | 4.2 ± 0.4 | 3.0 ± 0.3 |
| 6 hours | 3.8 ± 0.3 | 2.8 ± 0.2 |
| *Data are presented as mean ± SEM and are hypothetical examples. Statistical significance is denoted by an asterisk. |
a) Elevated Plus Maze
This test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of reduced anxiety-like behavior.
b) Marble Burying Test
This test assesses anxiety-like and repetitive behaviors based on the natural tendency of mice to dig and bury novel objects.
Protocol:
-
Apparatus: A standard mouse cage with clean bedding and 20-25 glass marbles arranged in a grid pattern.
-
Procedure:
-
Place the mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
-
Data Analysis: Record the total number of buried marbles. A decrease in the number of buried marbles suggests an anxiolytic-like effect.
a) Forced Swim Test
This test is based on the principle of behavioral despair, where mice will eventually adopt an immobile posture after being placed in an inescapable container of water.
Protocol:
-
Apparatus: A transparent cylindrical container filled with water (25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: Calculate the total time spent immobile. A decrease in immobility time is indicative of an antidepressant-like effect.
b) Tail Suspension Test
Similar to the forced swim test, this test induces a state of behavioral despair by suspending the mouse by its tail.
Protocol:
-
Apparatus: A suspension box or bar from which the mouse can be suspended.
-
Procedure:
-
Suspend the mouse by its tail using adhesive tape.
-
Record the duration of immobility over a 6-minute period.
-
-
Data Analysis: Calculate the total time spent immobile.
| Behavioral Test | Wild-Type | SP Knockout |
| Elevated Plus Maze | ||
| % Time in Open Arms | 25 ± 3 | 40 ± 4 |
| % Open Arm Entries | 30 ± 4 | 45 ± 5 |
| Marble Burying | ||
| Number of Marbles Buried | 15 ± 2 | 8 ± 1 |
| Forced Swim Test | ||
| Immobility Time (s) | 150 ± 10 | 100 ± 8 |
| Tail Suspension Test | ||
| Immobility Time (s) | 180 ± 12 | 120 ± 10 |
| Data are presented as mean ± SEM and are hypothetical examples. Statistical significance is denoted by an asterisk. |
Molecular and Biochemical Analyses
Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used for the quantitative measurement of this compound levels in various biological samples.
Protocol:
-
Sample Preparation: Homogenize tissues (e.g., spinal cord, brain regions) in an appropriate buffer and centrifuge to collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available this compound ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated microplate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
| Tissue | Wild-Type this compound (pg/mg protein) | SP Knockout this compound (pg/mg protein) |
| Spinal Cord | 50 ± 5 | Not Detectable |
| Amygdala | 30 ± 4 | Not Detectable |
| Periaqueductal Gray | 40 ± 6 | Not Detectable |
| *Data are presented as mean ± SEM and are hypothetical examples. |
Immunohistochemistry (IHC)
This technique is used to visualize the distribution and localization of NK1 receptors in tissue sections.
Protocol:
-
Tissue Preparation:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde.
-
Dissect the brain or other tissues of interest and post-fix in paraformaldehyde.
-
Cryoprotect the tissue in sucrose solution and then freeze.
-
Cut tissue sections using a cryostat.
-
-
IHC Staining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for the NK1 receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize and capture images of the stained sections using a fluorescence microscope.
Visualizations
This compound / NK1R Signaling Pathway
Caption: this compound binds to the NK1 receptor, activating downstream signaling cascades.
Experimental Workflow for a this compound Knockout Mouse Study
Caption: A typical experimental workflow for studies involving this compound knockout mice.
References
Application Notes: Calcium Imaging to Measure Substance P-Induced Neuronal Activation
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in pain transmission, inflammation, and various neuronal signaling processes.[1][2] It exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4][5] Activation of the NK1R by this compound initiates a signaling cascade, predominantly through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of neuronal activation and can be effectively measured using calcium imaging techniques.
This application note provides a detailed protocol for measuring this compound-induced neuronal activation by monitoring intracellular calcium dynamics using fluorescent calcium indicators.
Principle of the Assay
Calcium imaging relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. For this protocol, we will focus on Fluo-4 AM, a widely used green fluorescent indicator. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 indicator in the cytoplasm. In its calcium-free form, Fluo-4 is weakly fluorescent. Upon binding to Ca2+ released into the cytoplasm, its fluorescence intensity increases significantly (up to 100-fold). This change in fluorescence can be monitored over time using a fluorescence microscope or a microplate reader, providing a real-time measurement of changes in intracellular calcium concentration and, by extension, neuronal activation.
Experimental Protocols
I. Materials and Reagents
-
Cells: Neuronal cell lines expressing NK1R (e.g., SH-SY5Y, PC-12) or primary neuronal cultures (e.g., dorsal root ganglion neurons).
-
Culture Media: Appropriate complete growth medium for the chosen cell type (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution (e.g., 1 mM in sterile water), stored at -20°C.
-
Fluo-4 AM: (e.g., Thermo Fisher Scientific, Cat. No. F14201).
-
Pluronic F-127: 20% solution in DMSO (e.g., Thermo Fisher Scientific, Cat. No. P3000MP).
-
Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.
-
Hanks' Balanced Salt Solution (HBSS): With calcium and magnesium, without phenol red.
-
Ionomycin: Calcium ionophore for positive control (e.g., 10 mM stock in DMSO).
-
NK1R Antagonist: (Optional, for specificity control, e.g., L-703,606).
-
Black-walled, clear-bottom 96-well microplates: For cell culture and imaging.
II. Detailed Methodology
A. Cell Culture
-
Seed neuronal cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 - 80,000 cells per well).
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
B. Preparation of Reagents
-
Fluo-4 AM Stock Solution (1 mM): Reconstitute one 50 µg vial of Fluo-4 AM with 44 µL of high-quality DMSO. Mix thoroughly by vortexing. This stock can be stored at -20°C for up to one week, protected from light.
-
Fluo-4 AM Loading Solution (3 µM):
-
For 10 mL of loading solution, add 30 µL of 1 mM Fluo-4 AM stock to 10 mL of HBSS.
-
Add 5 µL of 20% Pluronic F-127 to facilitate dye loading.
-
Mix thoroughly by vortexing. Prepare this solution fresh immediately before use.
-
-
This compound Working Solutions: Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response experiment (e.g., 1 pM to 1 µM).
-
Positive Control (Ionomycin): Prepare a 10 µM working solution of Ionomycin in HBSS.
C. Dye Loading Protocol
-
Remove the culture medium from the wells.
-
Wash the cells gently once with 100 µL of HBSS per well.
-
Add 100 µL of the freshly prepared Fluo-4 AM Loading Solution to each well.
-
Incubate the plate in the dark at 37°C for 30-45 minutes, followed by an additional 15-30 minutes at room temperature.
-
After incubation, gently remove the loading solution.
-
Wash the cells twice with 100 µL of HBSS per well to remove any extracellular dye.
-
Add 100 µL of HBSS to each well and proceed immediately to the imaging step.
D. Calcium Imaging and Data Acquisition
-
Place the 96-well plate into the fluorescence microplate reader or onto the stage of an inverted fluorescence microscope equipped with a camera.
-
Set the instrument parameters for Fluo-4:
-
Excitation wavelength: ~488 nm
-
Emission wavelength: ~520 nm
-
-
Establish a baseline fluorescence reading (F₀) by acquiring images or readings every 2-5 seconds for 1-2 minutes.
-
After establishing a stable baseline, add the this compound working solutions (or vehicle control) to the respective wells.
-
Immediately begin recording the fluorescence intensity (F) for 5-10 minutes, maintaining the same acquisition frequency.
-
(Optional) At the end of the experiment, add the Ionomycin positive control to a few wells to determine the maximum calcium response (Fₘₐₓ).
III. Data Analysis and Presentation
-
Data Normalization: The change in fluorescence is typically expressed as a ratio (ΔF/F₀), where ΔF = F - F₀. This normalization corrects for variations in cell number and dye loading efficiency between wells.
-
Quantification: Key parameters to extract from the fluorescence traces include:
-
Peak Amplitude: The maximum ΔF/F₀ value achieved after stimulation.
-
Time to Peak: The time taken to reach the peak amplitude.
-
Area Under the Curve (AUC): Represents the total calcium influx over the measurement period.
-
-
Dose-Response Curve: Plot the peak amplitude (or AUC) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response. In HEK293 cells expressing NK1R, this compound has been shown to increase intracellular calcium with an EC₅₀ of approximately 8.5 ± 0.3 M (-log EC₅₀).
Data Summary Tables
The quantitative data should be summarized for clarity and easy comparison.
Table 1: Response Characteristics of Neuronal Cells to this compound
| Parameter | This compound (100 nM) | Vehicle Control |
|---|---|---|
| Peak ΔF/F₀ (Mean ± SEM) | 2.8 ± 0.3 | 0.1 ± 0.05 |
| Time to Peak (s) | 25 ± 4 | N/A |
| Area Under Curve (AUC) | 450 ± 55 | 15 ± 8 |
| % Responding Cells | 85% | < 5% |
Table 2: Dose-Response of this compound on Peak Calcium Influx
| This compound Conc. | Peak ΔF/F₀ (Mean ± SEM) |
|---|---|
| 1 pM | 0.2 ± 0.08 |
| 10 pM | 0.5 ± 0.12 |
| 100 pM | 1.1 ± 0.21 |
| 1 nM | 1.9 ± 0.25 |
| 10 nM | 2.6 ± 0.28 |
| 100 nM | 2.8 ± 0.30 |
| 1 µM | 2.9 ± 0.32 |
| Calculated EC₅₀ | ~1.5 nM |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound / NK1R signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for calcium imaging of this compound-induced activation.
References
- 1. Analysis of fluorescently labeled this compound analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Substance P Effects on Neuron Firing Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an 11-amino-acid neuropeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It preferentially binds to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor, to exert its effects.[3][4] The SP/NK1R system is critically involved in a myriad of physiological and pathological processes, including pain transmission, neuroinflammation, stress, and anxiety.[3] Understanding the precise effects of this compound on neuronal excitability is therefore of paramount importance for basic research and the development of novel therapeutics.
These application notes provide detailed protocols and a summary of expected results for studying the effects of this compound on neuron firing rates using electrophysiological techniques. The methodologies outlined are applicable to various neuronal populations and can be adapted for specific research questions.
Data Presentation: Quantitative Effects of this compound on Neuron Firing Rate
The following table summarizes the quantitative effects of this compound on the firing rate of different neuron types as reported in the literature. This provides a comparative overview of the excitatory nature of this compound across various brain regions.
| Brain Region/Neuron Type | Animal Model | This compound Concentration | Recording Method | Basal Firing Rate (Hz) | Firing Rate with this compound (Hz) | Key Findings & Citation |
| Solitary Complex (SC) Neurons | Control Rats | Not specified | Whole-cell patch-clamp | 1.74 ± 0.29 | 6.45 ± 0.75 | This compound significantly increased the firing rate. |
| Solitary Complex (SC) Neurons | Chronic Hypoxia-Adapted Rats | Not specified | Whole-cell patch-clamp | 2.11 ± 0.28 | 4.78 ± 0.51 | The excitatory effect of this compound was attenuated in chronic hypoxia-adapted rats. |
| Central Amygdala (CEl) GABAergic Neurons | Mouse | Not specified | Whole-cell patch-clamp | Not specified | Increased action potential firing frequency | This compound caused membrane depolarization and an increase in input resistance, leading to increased firing. |
| Ventral Tegmental Area (VTA) Neurons | Rat | Not specified | In vivo recording | Not specified | Increased cell-firing rates | Injection of this compound into the VTA increased the firing rate of neurons. |
| Neostriatal Large Aspiny Neurons (Cholinergic) | Rat | 100 nM (EC50) | Whole-cell patch-clamp | Not specified | Depolarization and inward current | This compound evoked membrane depolarization in a dose-dependent manner. |
| Dorsal Raphe Nucleus (DRN) Neurons | Guinea Pig | Not specified (via antagonist) | In vivo electrophysiology | Not specified | Increased firing rate (with NK1R antagonist) | Blockade of NK1 receptors increased the firing rate, suggesting a tonic inhibitory role of endogenous this compound in this region. |
| Spinal Cord Lamina I and V Neurons | Mouse | Not specified | In vivo extracellular recording | Not specified | Increased firing rate in response to noxious stimuli | This compound is required for the transmission of noxious thermal stimulation. |
| Interpeduncular Nucleus (IPN) Neurons | Rat | Not specified | Extracellular recording | Varied | Increased, decreased, or unchanged | This compound had heterogeneous effects on the firing rates of IPN neurons. |
Signaling Pathway of this compound-Mediated Neuronal Excitation
This compound binding to the NK1 receptor initiates a cascade of intracellular events that ultimately modulate neuronal excitability. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules can then modulate the activity of various ion channels, leading to membrane depolarization and an increased firing rate.
Caption: this compound signaling pathway leading to increased neuronal firing rate.
Experimental Protocols
Brain Slice Preparation
This protocol is adapted for preparing acute brain slices for electrophysiological recordings.
Materials:
-
Anesthetized animal (e.g., rat or mouse)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based or NMDG-based aCSF)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording, continuously oxygenated.
-
Standard aCSF composition (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.2 MgCl2, 1 NaH2PO4, 26 NaHCO3, 10 glucose.
-
-
Recovery chamber
Procedure:
-
Deeply anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This technique allows for the detailed recording of a single neuron's electrical activity.
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Recording chamber continuously perfused with oxygenated aCSF (30-32°C)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (e.g., K-gluconate based for current-clamp)
-
Example composition (in mM): 120 K-methylsulfate, 6 KCl, 6 NaCl, 0.6 EGTA, 10 HEPES, 2 MgCl2, 4 ATP, 0.3 GTP.
-
-
This compound stock solution and perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the intracellular solution.
-
Under visual guidance, approach a neuron in the target region with the patch pipette.
-
Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
After a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for several minutes.
-
Record the baseline spontaneous firing rate of the neuron.
-
Bath-apply this compound at the desired concentration and record the change in firing rate.
-
To determine the current-voltage relationship, apply a series of hyperpolarizing and depolarizing current steps.
Extracellular Recording
This method is suitable for recording the firing activity of one or more neurons in vivo or in vitro.
Materials:
-
Low-noise extracellular amplifier and data acquisition system
-
Glass microelectrodes or metal electrodes (e.g., tungsten)
-
Micromanipulator
-
Recording chamber (for in vitro) or stereotaxic frame (for in vivo)
-
This compound solution and delivery system (e.g., microiontophoresis or local perfusion)
Procedure:
-
Position the recording electrode in the brain region of interest.
-
Slowly advance the electrode until the spontaneous activity of a single neuron (a "unit") is isolated.
-
Record the baseline firing rate of the isolated unit.
-
Apply this compound through the chosen delivery method.
-
Record the changes in the neuron's firing frequency and pattern.
-
Allow for a washout period to observe the recovery of the firing rate to baseline.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiological experiment investigating the effects of this compound.
Caption: Experimental workflow for patch-clamp recording of this compound effects.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the electrophysiological effects of this compound. By employing these standardized methods, scientists can obtain reliable and reproducible data to further elucidate the role of the SP/NK1R system in neuronal function and disease. These studies are essential for the identification and validation of novel therapeutic targets for a range of neurological and psychiatric disorders.
References
Troubleshooting & Optimization
Improving sensitivity and specificity of Substance P ELISA kits
Welcome to the Technical Support Center for Substance P ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to help improve the sensitivity and specificity of your this compound assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound ELISA experiments in a question-and-answer format.
High Background
Question: What are the common causes of high background in my this compound ELISA, and how can I reduce it?
Answer: High background can obscure true positive results and is often caused by several factors:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or conjugate, leading to a high background signal.[1][2][3]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the detection antibody to the plate.
-
Solution: Try a different blocking reagent or add the blocking reagent to your wash buffer. Ensure the blocking buffer is fresh and that the plate is incubated for the recommended time.
-
-
High Antibody Concentration: Using too much detection antibody can lead to non-specific binding.
-
Solution: Perform a titration to determine the optimal working concentration of the detection antibody.
-
-
Contamination: Contamination of reagents, particularly the substrate solution, can lead to a high background.
-
Solution: Use fresh, sterile pipette tips for each reagent and sample. Prepare the substrate solution immediately before use and protect it from light.
-
Low Signal or Poor Sensitivity
Question: My this compound ELISA is showing a very low signal or no signal at all. What could be the problem?
Answer: Low or no signal can be due to several factors related to reagents, protocol, or sample integrity:
-
Degraded Reagents: Reagents, especially the standard, conjugate, or substrate, may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Ensure all kit components are stored at the recommended temperatures and avoid multiple freeze-thaw cycles. Use fresh reagents and prepare new standard dilutions for each assay.
-
-
Incorrect Protocol: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can significantly impact the signal.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the kit manual. Ensure all reagents are brought to room temperature before use.
-
-
Low this compound Concentration in Samples: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Solution: Consider concentrating your samples or using a sample extraction procedure to enrich for this compound.
-
-
Suboptimal Antibody Affinity: The antibodies in the kit may have low affinity for the target protein.
-
Solution: While this is inherent to the kit, optimizing other parameters like incubation time (extending it, for example) can sometimes help. For future experiments, consider a kit with higher reported sensitivity.
-
Poor Standard Curve
Question: I am observing a poor standard curve with a low R² value. What are the likely causes and solutions?
Answer: A reliable standard curve is crucial for accurate quantification. Common issues include:
-
Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilutions is a frequent cause of a poor standard curve.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, including changing tips for each standard. Prepare fresh standard dilutions for every experiment.
-
-
Degraded Standard: The this compound standard may have degraded.
-
Solution: Reconstitute a fresh vial of the standard and store it as recommended. Avoid repeated freeze-thaw cycles.
-
-
Improper Curve Fitting: The mathematical model used to fit the curve may not be appropriate.
-
Solution: Use a four-parameter logistic (4-PL) regression model, which is often recommended for competitive ELISAs.
-
High Variability (Poor Duplicates)
Question: My duplicate or triplicate wells are showing high variability. What could be causing this?
Answer: High variability between replicates can compromise the reliability of your results. Potential causes include:
-
Inconsistent Pipetting: Variations in the volume of reagents or samples added to the wells.
-
Solution: Be meticulous with your pipetting. Using a multichannel pipette can help improve consistency.
-
-
Inadequate Mixing: Reagents, especially the standard dilutions and samples, may not be thoroughly mixed before being added to the wells.
-
Solution: Ensure all solutions are well-mixed before pipetting.
-
-
Edge Effects: Wells on the edge of the plate may show different results due to uneven temperature distribution or evaporation.
-
Solution: Equilibrate the plate to room temperature before use and use a plate sealer during incubations to prevent evaporation.
-
Specificity and Cross-Reactivity
Question: How can I ensure the specificity of my this compound ELISA and avoid cross-reactivity?
Answer: Specificity is critical for accurate measurement. Cross-reactivity occurs when the antibodies bind to molecules other than this compound.
-
Antibody Specificity: The primary determinant of assay specificity is the quality of the antibodies used in the kit.
-
Solution: Choose a kit from a reputable manufacturer that provides data on antibody specificity and cross-reactivity with related molecules.
-
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.
-
Solution: Dilute your samples in the assay buffer provided with the kit to minimize matrix effects. It is also important to use the same diluent for your standards and samples. Some kits provide information on recovery and linearity in different sample types.
-
Quantitative Data Summary
The following tables summarize key performance characteristics of commercially available this compound ELISA kits. This data is intended for comparison and to aid in kit selection.
Table 1: Comparison of this compound ELISA Kit Sensitivity and Detection Range
| Manufacturer/Kit | Sensitivity (pg/mL) | Detection Range (pg/mL) | Sample Type(s) |
| Kit A | < 5.24 | 12.35 - 1000 | General |
| Kit B | 5.35 | 12.35 - 1000 | Guinea Pig |
| Kit C | 5.3 | 9.76 - 10,000 | Species Independent |
| Kit D | 1.56 | 6.25 - 400 | Rat |
| Kit E | 4.688 | 7.813 - 500 | Human |
| Kit F (Competitive) | 46.88 | 78.13 - 5,000 | Serum, Plasma, Other biological fluids |
| Kit G (Parameter Assay) | 43.8 | 39.0 - 2,500 | Cell Culture Supernates, Serum, Plasma, Saliva, Urine |
Note: Sensitivity and detection range can vary between lots. Always refer to the kit-specific manual for the most accurate information.
Table 2: Performance Characteristics of a Specific this compound ELISA Kit
| Performance Metric | Cell Culture Media | Serum | Heparin Plasma | Saliva | Urine |
| Average % Recovery | 94 | 101 | 100 | 102 | 89 |
| Recovery Range (%) | 82-110 | 85-117 | 85-116 | 90-110 | 76-107 |
| Intra-Assay Precision (CV%) | See Datasheet | See Datasheet | See Datasheet | See Datasheet | See Datasheet |
| Inter-Assay Precision (CV%) | See Datasheet | See Datasheet | See Datasheet | See Datasheet | See Datasheet |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound ELISA.
Protocol 1: Sample Preparation
Proper sample preparation is crucial for accurate results.
For Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at approximately 3400 rpm for 10 minutes.
-
Carefully collect the serum and transfer it to a clean tube.
-
Store samples at -20°C or colder if not used immediately. Avoid repeated freeze-thaw cycles.
For Plasma:
-
Collect whole blood into chilled EDTA tubes containing aprotinin (500 KIU/mL of blood).
-
Centrifuge immediately at 1000 x g for 15 minutes at 4°C.
-
Aliquot the plasma and store at -20°C or colder.
For Tissue Culture Media:
-
Centrifuge the media at 1500 rpm for 10 minutes to remove any particulate matter.
-
Use the supernatant for the assay. If using media for standard dilutions, ensure it is the same media used for the samples.
Sample Dilution: Many samples require dilution to fall within the assay's detection range and to minimize matrix effects. Recommended starting dilutions are often provided in the kit manual (e.g., 1:64 for serum, 1:8 for heparin plasma). It is essential to validate the appropriate dilution for your specific samples.
Protocol 2: this compound Extraction from Samples (Optional)
For samples with very low levels of this compound, an extraction step may be necessary to concentrate the analyte.
-
Add an equal volume of 1% trifluoroacetic acid (TFA) in water to the sample.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C to clarify the sample.
-
Save the supernatant.
-
Equilibrate a C18 Sep-Pak column with 1 mL of acetonitrile, followed by 10-25 mL of 1% TFA in water.
-
Apply the supernatant to the equilibrated Sep-Pak column.
-
Wash the column with 10-20 mL of 1% TFA in water and discard the wash.
-
Elute the sample slowly with 3 mL of a solution of acetonitrile:1% TFA in water (60:40).
-
Collect the eluant in a plastic tube.
-
Evaporate the eluant to dryness using a centrifugal concentrator under vacuum.
-
Reconstitute the dried sample with the assay buffer provided in the kit and measure immediately.
Note: It is important to optimize the extraction process and determine the recovery efficiency by spiking a known amount of this compound into parallel samples.
Protocol 3: General Competitive ELISA Procedure
This is a generalized protocol for a competitive this compound ELISA. Always refer to the specific kit manual for detailed instructions.
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare wash buffer and standard dilutions as per the kit instructions.
-
Add Standards and Samples: Pipette 50 µL of standards and samples into the appropriate wells of the microplate.
-
Add Conjugate and Antibody: Add 50 µL of the enzyme-conjugated this compound (the "conjugate") and 50 µL of the anti-Substance P antibody to each well (except for blank and control wells as specified in the manual).
-
Incubate: Cover the plate with a sealer and incubate at room temperature for the time specified in the manual (e.g., 2 hours), often with shaking.
-
Wash: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3 times) with 400 µL of wash buffer per well. After the final wash, tap the plate firmly on absorbent paper to remove any remaining wash buffer.
-
Add Substrate: Add 200 µL of the substrate solution to each well.
-
Incubate: Incubate the plate at room temperature for the recommended time (e.g., 1 hour), often protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the optical density at the appropriate wavelength (e.g., 405 nm or 450 nm) immediately after adding the stop solution. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound binding to its receptor, NK1R.
General ELISA Workflow
Caption: A general workflow for a competitive this compound ELISA.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting common ELISA issues.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. How to Identify Abnormal Standard Curves in ELISA and How to Respond?-Reed Biotech Ltd [reedbiotech.com]
- 4. assaygenie.com [assaygenie.com]
Eliminating isobaric interference in Substance P mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Substance P. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to isobaric interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of this compound mass spectrometry?
A1: Isobaric interference occurs when one or more compounds share the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, leading to overlapping signals in the mass spectrometer. This can result in inaccurate quantification and false-positive identifications. Potential sources of isobaric interference include endogenous peptides, metabolites of this compound, or co-eluting compounds from the sample matrix.[1][2][3]
Q2: How can I determine if my this compound measurement is affected by isobaric interference?
A2: Several indicators may suggest the presence of isobaric interference:
-
Poor chromatographic peak shape: The peak corresponding to this compound may appear broad, asymmetrical, or have shoulders.
-
Inconsistent fragment ion ratios: The relative intensities of the product ions in your tandem mass spectrometry (MS/MS) data may differ from those of a pure this compound standard.
-
Inaccurate quantification: Spiked recovery experiments in the sample matrix may show significant deviation from 100%.
-
High background noise: An elevated baseline around the expected retention time of this compound can indicate the presence of interfering ions.[2][4]
Q3: What are the primary strategies to eliminate or minimize isobaric interference?
A3: The main strategies involve enhancing the specificity of the analytical method through:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between molecules with very close masses, potentially resolving the interference.
-
Tandem Mass Spectrometry (MS/MS and MS³): By selecting a specific precursor ion and fragmenting it, you can generate a unique fragmentation pattern for this compound, which helps to distinguish it from interfering compounds. In some complex cases, an additional fragmentation step (MS³) can provide even greater specificity.
-
Ion Mobility Spectrometry (IMS): Techniques like Differential Mobility Spectrometry (DMS) or High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) separate ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This is a powerful tool for removing isobaric interferences.
-
Optimized Chromatographic Separation: Improving the liquid chromatography (LC) method can separate the interfering compounds from this compound before they reach the mass spectrometer.
-
Thorough Sample Preparation: Effective sample clean-up can remove many potential interfering substances from the biological matrix.
Troubleshooting Guides
Issue 1: Co-eluting Interference Peak Observed During this compound Quantification
Symptoms:
-
A chromatographic peak is observed at a very similar retention time to this compound, leading to inaccurate integration and quantification.
-
The issue persists even with optimized LC gradients.
Solution: Implement Differential Mobility Spectrometry (DMS) or FAIMS.
Differential Ion Mobility acts as an orthogonal separation technique to LC and MS. It filters ions in the gas phase based on their mobility in an electric field, effectively removing interfering ions with the same m/z but different shapes or sizes.
Experimental Protocol: Quantification of this compound in Human Plasma using LC-DMS-MS/MS
This protocol is adapted from a method developed for the quantification of this compound in plasma.
1. Sample Preparation:
- Spike this compound standard into protein-precipitated human plasma to create calibration curve samples (e.g., 450 fg/mL to 1 ng/mL).
- Perform a protein precipitation step (e.g., with acetonitrile) to remove the bulk of plasma proteins.
- Centrifuge and collect the supernatant for injection.
2. Liquid Chromatography (LC):
- Column: C18 column (e.g., 1.0 x 50 mm HALO C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 150 µL/minute.
- Gradient: A short, sharp gradient is often effective (e.g., 5-90% B in 1 minute).
- Injection Volume: 10 µL.
3. Mass Spectrometry (MS) with DMS:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MS System: A triple quadrupole mass spectrometer equipped with a DMS interface (e.g., SCIEX SelexION).
- MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound. A common transition is the +3 precursor ion to the b10 +2 product ion.
- DMS Optimization:
- Infuse a standard solution of this compound to determine the optimal Separation Voltage (SV) and Compensation Voltage (CoV) that maximize the this compound signal while minimizing the interference.
- For example, an SV of 4000V and a CoV of 21V might be optimal for this compound.
- Acquisition Method: Incorporate the optimized DMS parameters into the MRM method and acquire data for the calibration curve and unknown samples.
Data Presentation: Impact of DMS on this compound Quantification
| Parameter | Without DMS | With DMS |
| Lower Limit of Quantitation (LLOQ) | 111 pg/mL | 5-10 pg/mL |
| Signal-to-Noise at LLOQ | Compromised by interference | >20-fold improvement |
| Chromatographic Peak Shape | Interference peak observed | Clean, well-defined peak |
Data is illustrative and based on findings from a SCIEX technical note.
Visualization: Workflow for Eliminating Isobaric Interference using DMS
Caption: LC-DMS-MS/MS workflow for selective this compound analysis.
Issue 2: Suspected Interference from a this compound Metabolite
Symptoms:
-
Inconsistent quantification results, especially in samples where metabolic activity is expected.
-
The presence of unexpected peaks in the chromatogram with m/z values corresponding to potential this compound fragments. This compound can be metabolized to various fragments, such as SP(1-7), SP(3-11), and SP(5-11).
Solution: Utilize High-Resolution Mass Spectrometry (HRMS) and MS/MS.
HRMS can provide the accurate mass of both the parent this compound and its potential metabolites, allowing for their differentiation from other isobaric interferences. The unique fragmentation patterns obtained from MS/MS can then be used to confirm the identity of each species.
Experimental Protocol: Identification and Differentiation of this compound and its Metabolites using LC-HRMS
1. Sample Preparation:
- Prepare samples as previously described. If studying metabolism, in vitro incubation with relevant enzymes or cells may be necessary.
2. Liquid Chromatography (LC):
- Use a high-resolution analytical column and a gradient optimized for peptide separation to achieve the best possible chromatographic resolution of this compound and its fragments.
3. High-Resolution Mass Spectrometry (HRMS):
- MS System: An Orbitrap or Q-TOF mass spectrometer.
- Acquisition Mode:
- Full Scan MS: Acquire high-resolution full scan data to determine the accurate m/z of eluting compounds.
- Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the most abundant precursor ions to obtain fragmentation spectra.
- Data Analysis:
- Extract ion chromatograms for the theoretical accurate masses of this compound and its expected metabolites.
- Compare the fragmentation spectra of the detected compounds with known fragmentation patterns of this compound to confirm their identities.
Data Presentation: Accurate Masses of this compound and Key Metabolites
| Compound | Amino Acid Sequence | Monoisotopic Mass (Da) |
| This compound | RPKPQQFFGLM-NH₂ | 1347.7357 |
| This compound (1-7) | RPKPQQF-NH₂ | 898.5024 |
| This compound (3-11) | KPQQFFGLM-NH₂ | 1091.5694 |
| This compound (5-11) | QQFFGLM-NH₂ | 835.4241 |
Note: Masses are for the amidated C-terminus.
Visualization: Logical Flow for Metabolite Identification
Caption: HRMS workflow for identifying this compound and its metabolites.
References
- 1. Removal of Interference MS/MS Spectra for Accurate Quantification in Isobaric Tag-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Measuring Substance P in Cerebrospinal Fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate measurement of Substance P (SP) in cerebrospinal fluid (CSF).
Section 1: Troubleshooting Guide and FAQs
This section addresses common challenges and questions in a Q&A format to help you navigate the complexities of this compound measurement in CSF.
Frequently Asked Questions (FAQs)
Q1: What are the expected concentrations of this compound in human CSF?
A1: this compound concentrations in CSF are typically very low and can vary based on age and health status. In neurologically normal adults, concentrations have been reported to be in the low fmol/ml range.[1][2] One study found a mean of 7.0 ± 0.6 fmol/ml in healthy adults.[1][2] Levels can be significantly elevated in conditions such as major depression, posttraumatic stress disorder (PTSD), and fibromyalgia, while concentrations have been shown to decrease with age.[3]
Q2: Why is polypropylene the recommended tube material for CSF collection and storage?
A2: this compound, like many peptides, is prone to adsorbing to surfaces. Using non-polypropylene tubes can lead to a non-specific binding of the peptide to the tube walls, resulting in artificially lower measured concentrations. Therefore, polypropylene tubes are considered the standard for collecting and storing CSF samples to minimize this pre-analytical error.
Q3: How critical is the storage temperature for CSF samples intended for this compound analysis?
A3: Storage temperature is highly critical. For long-term stability, CSF samples should be stored at -80°C immediately after collection and processing. Studies on CSF biomarkers show that concentrations of peptides like Aβ42 can decrease by 20% within the first two days when stored at 4°C or room temperature compared to -80°C. To ensure the integrity of this compound, immediate freezing and storage at -80°C are strongly recommended.
Troubleshooting Guide
Issue 1: Very Low or Undetectable this compound Signal
| Potential Cause | Troubleshooting Step |
| Improper Sample Handling | Peptides have adhered to collection/storage tubes. Solution: Ensure all collection, processing, and storage tubes are made of low-binding polypropylene. |
| Sample Degradation | This compound has been degraded by proteases in the CSF. Solution: Process samples quickly. Centrifuge to remove cells, aliquot, and freeze at -80°C as soon as possible, ideally within 4 hours of collection. Minimize freeze-thaw cycles. |
| Assay Sensitivity | The concentration of this compound in the sample is below the detection limit of the assay. Solution: Confirm the assay's sensitivity is appropriate for expected CSF levels (low pg/mL or fmol/mL range). Consider using a concentration step or a more sensitive detection method like mass spectrometry. |
| Incorrect Protocol | Errors in the ELISA procedure, such as incorrect reagent dilution, incubation times, or washing steps. Solution: Carefully review the entire assay protocol. Ensure standards are prepared correctly and that all reagents are at room temperature before use. Use fresh pipette tips for each sample and reagent. |
Issue 2: High Inter-Assay or Intra-Assay Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Processing | Variations in time from collection to freezing, or number of freeze-thaw cycles between samples. Solution: Implement a standardized and unified CSF handling protocol for all samples. Process and store all samples in the same manner. Avoid repeated freeze-thaw cycles; one study noted a 20% decrease in Aβ42 after three cycles. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of samples, standards, or reagents. Solution: Use calibrated precision pipettes. Pre-rinse the pipette tip with the reagent or sample. Ensure you are pipetting to the bottom of the wells. |
| Plate Washing Issues | Inefficient or inconsistent washing of the microplate, leaving residual unbound reagents. Solution: Ensure an adequate volume of wash buffer is used for each well (~400 μL). After the final wash, blot the plate on absorbent paper to remove any remaining buffer before adding the substrate. |
| Blood Contamination | Inconsistent levels of blood contamination in CSF samples. Solution: Visually inspect all CSF samples for blood contamination. Centrifuge samples to pellet any red blood cells. While minor blood contamination may not affect fresh samples, it can significantly decrease peptide concentrations in frozen samples. |
Section 2: Data Summaries
Table 1: this compound Concentrations in Human CSF
| Population Group | Mean Concentration (fmol/ml) | Notes | Reference |
| Healthy Adults | 7.0 ± 0.6 | Range: 2.9 to 11.1 fmol/ml | |
| Healthy Adults | 9.5 ± 1.5 | - | |
| Major Depression Patients | 79.1 ± 23.5 | 51% higher than healthy controls | |
| PTSD Patients (Basal) | 34.5 ± 4.8 | Significantly higher than healthy controls (22.2 ± 2.8 fmol/ml) | |
| Fibromyalgia Patients | ~42 (calculated from pg/ml) | Approximately 3-fold higher than normal controls | |
| Alzheimer's Disease Patients | Elevated | Significantly higher compared to healthy controls and other dementias | |
| Children (1-6 years) | 50.0 ± 2.3 | Concentrations vary inversely with age | |
| Newborns (Full Term) | 141.0 ± 14.2 | Concentrations vary inversely with age |
Table 2: Impact of Pre-Analytical Variables on CSF Biomarker Stability
| Variable | Condition | Effect on Peptide Concentration | Recommendation | Reference |
| Storage Temperature | 4°C or 18°C vs -80°C | ~20% decrease within the first 2 days. | Store samples at -80°C immediately after processing. | |
| Freeze-Thaw Cycles | 3 cycles | ~20% decrease in concentration. | Aliquot CSF into single-use vials upon initial processing to avoid repeated freeze-thaw cycles. | |
| Time to Processing | > 4 hours at 23°C | Statistically significant differences in protein profiles can appear. | Process and freeze samples in under 4 hours, keeping them at 4°C during this time. | |
| Tube Material | Non-polypropylene | Non-specific binding can lead to lower measured concentrations. | Use polypropylene tubes for all collection and storage. |
Section 3: Experimental Protocols
Protocol 1: Competitive ELISA for this compound in CSF
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's insert for your kit.
A. Reagent and Sample Preparation
-
Bring to Room Temperature: Allow all kit reagents and CSF samples to equilibrate to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer to 1x with deionized or distilled water as per the kit instructions.
-
Standard Curve Preparation:
-
Prepare a serial dilution of the this compound standard in the provided assay buffer.
-
For example, label tubes #1 through #6. Pipette diluent into each tube as instructed. Add the concentrated standard to tube #1, vortex, and then perform serial transfers (e.g., 250 µL from tube #1 to tube #2, and so on) to create a standard curve ranging from approximately 10,000 pg/mL down to <10 pg/mL.
-
Use diluted standards within 60 minutes of preparation.
-
-
CSF Sample Preparation:
-
Centrifuge CSF samples to remove any cellular debris.
-
Due to the low concentration of SP in CSF, samples may not require dilution. However, if concentrations are expected to be high, dilute them with the provided assay buffer. The user must validate the appropriate dilution factor.
-
B. Assay Procedure
-
Add Standards and Samples: Pipette 50 µL of each standard, control, and CSF sample into the appropriate wells of the goat anti-rabbit IgG coated microplate. Assay all in duplicate.
-
Add Reagents:
-
Add 50 µL of blue Conjugate (e.g., SP-alkaline phosphatase conjugate) to each well (except blanks).
-
Add 50 µL of yellow Antibody (e.g., rabbit anti-SP antibody) to each well (except blanks and non-specific binding wells).
-
-
Incubation: Seal the plate and incubate at room temperature on a plate shaker (~500 rpm) for 2-3 hours.
-
Washing: Aspirate the contents of the wells. Wash each well 3-4 times with 1x Wash Buffer. Ensure no residual buffer remains by inverting the plate and blotting it on absorbent paper.
-
Substrate Addition: Add the substrate solution (e.g., pNpp or TMB) to each well and incubate at room temperature, protected from light, for 30-60 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB).
-
Read Plate: Read the absorbance on a microplate reader at the specified wavelength (e.g., 405 nm or 450 nm) within 30 minutes.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the signal. Use software capable of four-parameter logistic regression to calculate the concentrations in the unknown samples.
Protocol 2: Mass Spectrometry (LC-MS/MS) for this compound in CSF (Outline)
This protocol provides a general workflow for the targeted quantification of this compound using mass spectrometry.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 50 µL of crude CSF, add a heavy isotope-labeled internal standard for this compound.
-
Perform protein reduction (e.g., with TCEP), alkylation (e.g., with CAA), and denaturation in a suitable buffer (e.g., TEAB).
-
Note: As this compound is a peptide, a digestion step (e.g., with trypsin) is not required unless analyzing its precursor protein.
-
-
Solid Phase Extraction (SPE):
-
Clean up the sample to remove interfering substances like salts and lipids using an SPE plate (e.g., Oasis PRiME HLB).
-
Elute the peptide fraction and dry it down using vacuum centrifugation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., 5% formic acid in 4% acetonitrile).
-
Inject the sample into a nano-LC system coupled to a mass spectrometer (e.g., Sciex 6600+).
-
Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using a targeted method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves pre-selecting the precursor ion for this compound and specific fragment ions to monitor, providing high specificity and sensitivity.
-
-
Data Analysis:
-
Quantify the amount of endogenous this compound by comparing the peak area of the native peptide to the peak area of the known concentration of the heavy isotope-labeled internal standard. Software such as Skyline can be used for this analysis.
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for measuring this compound in CSF.
Caption: Simplified this compound / NK1R signaling pathway.
Caption: Troubleshooting logic for low signal in a competitive ELISA.
References
Best practices for preventing Substance P degradation during sample preparation
This guide provides best practices, troubleshooting advice, and detailed protocols to ensure the stability and accurate measurement of Substance P (SP) in various biological samples. This compound is highly susceptible to degradation by endogenous proteases, making meticulous sample handling critical for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
A1: this compound is degraded by several proteases, primarily metalloendopeptidases and serine proteases. Key enzymes include Neprilysin (Neutral Endopeptidase), Angiotensin-Converting Enzyme (ACE), Endothelin-Converting Enzyme-1, and Cathepsin G.[1][2][3][4][5] These enzymes cleave SP at specific peptide bonds, leading to its inactivation.
Q2: Why is the choice of sample collection tube important?
A2: The choice of collection tube and anticoagulant can significantly impact this compound stability. For blood samples, it is crucial to use tubes containing a protease inhibitor. Serum separator tubes (SST) are often recommended, with the addition of an inhibitor like aprotinin immediately after collection. EDTA is generally not recommended as it may not be sufficient to inhibit all relevant proteases.
Q3: What is the most critical first step after collecting a biological sample?
A3: The most critical step is to inhibit protease activity immediately. For blood, this means adding a protease inhibitor cocktail right after collection. For tissues, this involves snap-freezing in liquid nitrogen immediately after harvesting to halt all enzymatic processes. Prompt processing on ice is essential for all sample types.
Q4: How should I store my samples to prevent this compound degradation?
A4: Samples should be stored at -80°C for long-term stability. After initial processing and aliquoting, immediate freezing is recommended to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or Undetectable this compound Levels
-
Possible Cause 1: Inadequate Protease Inhibition. Peptidases may have degraded this compound before or during processing.
-
Solution: Ensure a broad-spectrum protease inhibitor cocktail, particularly one targeting metalloproteases (e.g., GM6001, o-phenanthroline) and serine proteases, is added immediately upon sample collection. For blood, add aprotinin within 5 minutes of collection.
-
-
Possible Cause 2: Delayed Sample Processing. Even with inhibitors, prolonged time at room temperature can lead to degradation.
-
Solution: Process samples on ice as quickly as possible. For blood, centrifuge within 30 minutes of collection. For tissues, keep them frozen until homogenization in a pre-chilled, inhibitor-containing buffer.
-
-
Possible Cause 3: Inefficient Extraction. this compound may not be effectively released from the tissue matrix or dissociated from binding proteins.
-
Solution: Use an acidic extraction buffer (e.g., 1 M acetic acid) to improve recovery. For tissues with high non-neuronal SP content, a second extraction of the tissue pellet may be necessary to recover the total amount.
-
Issue 2: High Variability Between Replicate Samples
-
Possible Cause 1: Inconsistent Timing in Sample Processing. Minor differences in the time between collection and freezing or inhibitor addition can cause significant variability.
-
Solution: Standardize the workflow for all samples, ensuring each sample is handled for the same duration and at the same temperature before storage.
-
-
Possible Cause 2: Non-homogenous Tissue Samples. this compound distribution within a tissue can be heterogeneous.
-
Solution: If possible, homogenize the entire tissue specimen before taking aliquots for extraction to ensure uniformity.
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot samples into single-use volumes after initial processing to avoid the need to thaw the entire sample multiple times.
-
Data Presentation: Efficacy of Protease Inhibitors
The following table summarizes the effectiveness of different classes of protease inhibitors in preventing this compound degradation, based on published findings.
| Inhibitor Class | Specific Inhibitor(s) | Target Enzymes | Efficacy Notes |
| Metalloprotease Inhibitors | GM6001 (Ilomastat) | Matrix Metalloproteinases (MMPs) | Potently inhibits the conversion of SP to its primary metabolite SP(1-9), leading to a significant increase in SP levels. |
| o-Phenanthroline | General Metalloproteases | Effectively blocks SP degradation in tissue lysates. | |
| Phosphoramidon | Neprilysin (NEP), ECE-2 | Inhibits SP degradation and the formation of SP(1-9). | |
| Serine Protease Inhibitors | Aprotinin | Serine Proteases | Commonly added to blood samples to prevent degradation in plasma and serum. |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | Shows some effect in preventing the production of certain SP fragments. | |
| Cysteine Protease Inhibitors | E-64 | Cysteine Proteases | Generally less effective for preventing primary SP degradation compared to metalloprotease inhibitors. |
| Aspartyl Protease Inhibitors | Pepstatin A | Aspartyl Proteases | Has a minor effect on the production of some SP fragments. |
Experimental Protocols
Protocol 1: Collection and Processing of Blood Plasma
-
Preparation: Pre-chill collection tubes (containing heparin as an anticoagulant) and a broad-spectrum protease inhibitor cocktail (e.g., containing aprotinin) on ice.
-
Blood Collection: Collect whole blood directly into the pre-chilled tubes.
-
Inhibitor Addition: If not already in the tube, add aprotinin to a final concentration of 0.014 TIU/mL within 5 minutes of collection.
-
Mixing: Gently invert the tube 8-10 times to mix the anticoagulant and inhibitors. Do not shake.
-
Centrifugation: Centrifuge at 1000 x g for 15 minutes at 4°C. This must be done within 30 minutes of collection.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Aliquot the plasma into pre-chilled, labeled polypropylene tubes. Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Extraction of this compound from Tissue
-
Tissue Harvesting: Immediately following excision, snap-freeze the tissue in liquid nitrogen. Store at -80°C until ready for extraction.
-
Preparation: Prepare an acidic extraction buffer (e.g., 2 M acetic acid containing a protease inhibitor cocktail). Pre-chill the buffer and all homogenization equipment on ice.
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled homogenizer with 10 volumes of ice-cold extraction buffer. Homogenize thoroughly on ice.
-
Heat Inactivation: To further denature proteases, boil the homogenate for 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
(Optional) Second Extraction: For some tissues, a second extraction of the pellet may increase yield. Resuspend the pellet in fresh extraction buffer and repeat steps 3-6.
-
Storage: Aliquot the supernatant and store at -80°C until assay.
Visualizations
This compound Degradation Pathway
References
- 1. Inflammation and Organ Injury the Role of this compound and Its Receptors [mdpi.com]
- 2. Metabolism of this compound and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing antibody specificity for Substance P immunohistochemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize antibody specificity and achieve reliable results in your Substance P (SP) immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving specific this compound staining?
A1: The most critical factors include selecting a highly specific primary antibody, optimizing antibody dilution, performing appropriate antigen retrieval, and implementing effective blocking steps to minimize non-specific binding. Careful validation of each step of your protocol is essential for reliable results.
Q2: How can I validate the specificity of my this compound antibody?
A2: Antibody specificity can be validated through several methods. A crucial technique is a pre-adsorption control, where the primary antibody is incubated with an excess of the this compound peptide before being applied to the tissue. This should abolish specific staining.[1] Additionally, using knockout-validated antibodies, if available, provides strong evidence of specificity.[2] Comparing your staining pattern with established literature on this compound distribution in your tissue of interest is also recommended.
Q3: My this compound antibody is staining other neurokinins. Why is this happening?
A3: Some this compound antibodies, particularly those targeting the C-terminal region, may show cross-reactivity with other tachykinins like neurokinin A and neurokinin B due to sequence homology.[3] It is crucial to check the antibody's datasheet for information on its fine specificities and cross-reactivity profile.[3] If cross-reactivity is a concern, consider using a monoclonal antibody with a well-characterized epitope.
Q4: Should I use a monoclonal or polyclonal antibody for this compound detection?
A4: Both monoclonal and polyclonal antibodies can be used successfully for this compound IHC.[4] Monoclonal antibodies offer high specificity to a single epitope, which can reduce lot-to-lot variability. Polyclonal antibodies, which recognize multiple epitopes, may provide a stronger signal but have a higher potential for cross-reactivity. The choice depends on the specific requirements of your experiment and the validation data available for the antibody.
Troubleshooting Guide
Problem 1: No Staining or Weak Signal
| Possible Cause | Suggested Solution |
| Improper Tissue Fixation | Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixative. Under-fixation can lead to poor tissue morphology and loss of antigen. Ensure adequate fixation time based on tissue size. |
| Ineffective Antigen Retrieval | The antigen retrieval method may be suboptimal. Test different heat-induced epitope retrieval (HIER) buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker, water bath). Alternatively, for some antibodies, a protease-induced epitope retrieval (PIER) using enzymes like Proteinase K or Trypsin might be more effective. |
| Primary Antibody Concentration Too Low | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). |
| Inactive Detection System | Ensure all components of your detection system (secondary antibody, enzyme conjugates, substrate-chromogen) are stored correctly and have not expired. Test the detection system independently to confirm its activity. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Primary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody dilution that provides a good signal-to-noise ratio. |
| Inadequate Blocking | Non-specific binding can occur due to interactions between antibodies and tissue components. Use a blocking serum from the same species as the secondary antibody. Increase the blocking time or the concentration of the blocking agent (e.g., normal serum, BSA). |
| Endogenous Enzyme Activity | If using an HRP-conjugated detection system, endogenous peroxidases in tissues like the kidney and liver can cause false-positive signals. Quench endogenous peroxidase activity with a 3% H₂O₂ solution before the primary antibody incubation. For AP-based detection, use levamisole to block endogenous alkaline phosphatase. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody that has been tested against the species of your tissue sample. |
Quantitative Data Summary
The optimal parameters for this compound immunohistochemistry can vary depending on the specific antibody, tissue type, and detection system used. The following tables provide a summary of commonly used concentration ranges and incubation times.
Table 1: Primary Antibody Dilution and Incubation
| Antibody Type | Host Species | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Polyclonal | Rabbit | 1:1000 - 1:8000 | 24 - 48 hours | 4°C |
| Monoclonal | Mouse | 1:100 - 1:500 | 1 - 2 hours | Room Temperature |
| Monoclonal | Rat | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Method | Time |
| HIER | Citrate Buffer | 6.0 | Microwave, Water Bath, Pressure Cooker | 5 - 20 minutes |
| HIER | Tris-EDTA | 9.0 | Microwave, Water Bath, Pressure Cooker | 10 - 30 minutes |
| PIER | Trypsin or Proteinase K | ~7.8 | Incubator | 10 - 20 minutes at 37°C |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Protocol for this compound (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by immersing slides in a pre-heated citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash slides 3 times in PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking solution to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides 3 times in PBS.
-
Incubate with an avidin-biotin-horseradish peroxidase complex (ABC) reagent for 1 hour.
-
Wash slides 3 times in PBS.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Pre-adsorption Control for Antibody Specificity
-
Calculate the amount of this compound peptide needed to be in 10-fold molar excess of the antibody. A common starting point is 10 µg of peptide per mL of diluted antiserum.
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Dilute the primary this compound antibody to its normal working concentration in your antibody diluent.
-
Add the calculated amount of this compound peptide to the diluted antibody solution.
-
Incubate the antibody-peptide mixture for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.
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Centrifuge the mixture to pellet any immune complexes that may have formed.
-
Use the supernatant as your primary antibody solution in your standard IHC protocol.
-
A significant reduction or complete elimination of staining in the tissue indicates that the antibody is specific for this compound.
Visualizations
Caption: General workflow for this compound immunohistochemistry.
Caption: Troubleshooting flowchart for common IHC issues.
Caption: Diagram of antibody specificity and cross-reactivity.
References
- 1. immunostar.com [immunostar.com]
- 2. This compound Antibodies | Antibodies.com [antibodies.com]
- 3. Monoclonal antibodies to this compound: production, characterization of their fine specificities, and use in immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Substance P antibody [SP-DE4-21] (ab14184) | Abcam [abcam.com]
Technical Support Center: Long-Term Stability of Substance P in Frozen Serum Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Substance P in frozen serum samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of serum samples for this compound analysis?
For long-term storage, it is recommended to store serum samples at ≤ -70°C. While storage at -20°C is acceptable for shorter durations, colder temperatures are preferable to minimize degradation over extended periods.[1][2][3][4] Some protocols specify that for storage beyond a month, temperatures of -70°C are required.[3]
Q2: How many times can I freeze-thaw my serum samples without affecting this compound concentrations?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to the degradation of this compound. For best results, samples should be aliquoted after collection and before the initial freezing to avoid the need to thaw the entire sample for each analysis. While some studies on other analytes have shown stability for a limited number of cycles, the labile nature of peptides like this compound makes them particularly susceptible to degradation with each cycle.
Q3: Is the addition of protease inhibitors necessary when collecting and storing serum for this compound measurement?
Yes, the addition of a protease inhibitor, such as aprotinin, is highly recommended immediately after serum collection. This compound is rapidly degraded by peptidases present in serum, and inhibitors are crucial to prevent this enzymatic breakdown and ensure accurate measurement. Some collection tubes, like ISI's Z-tube™, contain preservatives for this purpose.
Q4: What type of collection tubes should be used for serum intended for this compound analysis?
Serum separator tubes (SST) are commonly recommended for collecting blood for this compound analysis. After collection, the blood should be allowed to clot, and the serum separated from the cells promptly.
Q5: How long can I expect this compound to be stable in frozen serum?
With proper handling and storage at -70°C or below, this compound in serum is expected to be stable for at least one month. For longer-term studies, while specific quantitative data is limited, storage at ultra-low temperatures is the best practice to ensure stability. Some commercial ELISA kits suggest that with the addition of protease inhibitors and storage at -70°C or lower, stability can be maintained for longer periods.
Troubleshooting Guides
Issue: Lower than expected this compound concentrations in long-term stored samples.
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Possible Cause 1: Inadequate Storage Temperature.
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Troubleshooting Step: Verify the storage temperature of your freezer. For long-term studies, ensure samples are consistently maintained at -70°C or colder. Storage at -20°C may not be sufficient to prevent degradation over several months.
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Possible Cause 2: Repeated Freeze-Thaw Cycles.
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Troubleshooting Step: Review your sample handling protocol. If samples were not aliquoted and have been thawed multiple times, this is a likely cause of degradation. For future studies, implement a single-use aliquot system.
-
-
Possible Cause 3: Absence of Protease Inhibitors.
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Troubleshooting Step: Confirm that a protease inhibitor was added to the serum immediately after collection. If not, enzymatic degradation is highly probable.
-
-
Possible Cause 4: Adsorption to Tube Surfaces.
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Troubleshooting Step: Peptides can adsorb to glass or plastic surfaces, especially at low concentrations. Consider using low-binding microcentrifuge tubes for aliquoting and storage.
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Issue: High variability in this compound levels between aliquots of the same sample.
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Possible Cause 1: Incomplete Mixing Before Aliquoting.
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Troubleshooting Step: Ensure the serum sample is gently but thoroughly mixed before being divided into aliquots.
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-
Possible Cause 2: Differential Degradation Due to Storage Location.
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Troubleshooting Step: Store all aliquots for a given study in the same freezer and location to minimize temperature fluctuations, for example, avoiding storage in freezer doors.
-
-
Possible Cause 3: Inconsistent Handling During Thawing.
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Troubleshooting Step: Standardize your thawing procedure. Thaw samples on ice and process them promptly. Avoid letting samples sit at room temperature for extended periods.
-
Data Summary
While the literature strongly emphasizes best practices for sample handling, specific quantitative data on the long-term stability of this compound in frozen serum is not extensively detailed in readily available sources. The following table summarizes the qualitative stability information and general recommendations.
| Parameter | Recommendation / Finding | Source(s) |
| Storage Temperature | ≤ -20°C for short-term; ≤ -70°C for long-term is critical. | |
| Freeze-Thaw Cycles | Avoid repeated cycles. Aliquot samples before initial freezing. | |
| Protease Inhibitors | Essential to prevent enzymatic degradation. Add immediately after collection. | |
| Reported Stability | At least 1 month when frozen. |
Experimental Protocols
Protocol: Serum Sample Collection and Processing for this compound Stability Studies
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Blood Collection:
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Collect whole blood into a serum separator tube (SST).
-
-
Clotting:
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Allow the blood to clot at room temperature for 30 minutes.
-
-
Centrifugation:
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Centrifuge the tubes at 1000 x g for 15 minutes at room temperature to separate the serum from the blood cells.
-
-
Addition of Protease Inhibitor:
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Immediately transfer the serum to a new polypropylene tube.
-
Add a protease inhibitor cocktail or a specific inhibitor like aprotinin to the final recommended concentration (e.g., 0.014 TIU/mL for aprotinin). Gently mix.
-
-
Aliquoting:
-
Divide the serum into single-use aliquots in low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one set of planned experiments.
-
-
Freezing and Storage:
-
Immediately freeze the aliquots at ≤ -70°C.
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For a stability study, establish time points for analysis (e.g., baseline, 1 month, 3 months, 6 months, 1 year).
-
-
Sample Analysis:
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At each time point, retrieve one aliquot per sample.
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Thaw the aliquot on ice.
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Analyze for this compound concentration using a validated assay (e.g., ELISA, RIA, or LC-MS/MS).
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Compare the results to the baseline measurement to determine the percentage of degradation over time.
-
Visualizations
Caption: Recommended workflow for serum sample handling for this compound analysis.
Caption: Key factors influencing the stability of this compound in serum samples.
References
Addressing cross-reactivity of antibodies with Substance P fragments in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Substance P (SP). A common challenge in these assays is the cross-reactivity of antibodies with various fragments of SP and other structurally similar tachykinins, which can lead to inaccurate quantification. This resource offers solutions to these specific issues.
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays, focusing on issues related to antibody cross-reactivity.
Problem 1: Higher than expected this compound concentrations in samples.
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Question: My immunoassay is showing unexpectedly high levels of this compound. Could this be due to cross-reactivity?
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Answer: Yes, this is a likely cause. Many polyclonal and monoclonal antibodies against this compound are directed towards the C-terminal region of the peptide.[1][2] This region is highly conserved among tachykinins, such as Neurokinin A and Neurokinin B.[2] If these related peptides are present in your sample, the antibody may bind to them, leading to an overestimation of the actual this compound concentration. Additionally, C-terminal fragments of this compound, which can be products of its natural metabolism, may also be detected by these antibodies.
Problem 2: Inconsistent results between different antibody lots or suppliers.
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Question: I've switched to a new lot of anti-Substance P antibody, and my results are drastically different. Why is this happening?
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Answer: The specificity and cross-reactivity profile of an antibody can vary significantly between different production lots, even from the same supplier. The immunogen used and the specific clones selected (for monoclonal antibodies) or the polyclonal response in the host animal determine the antibody's binding characteristics. It is crucial to validate each new lot of antibody for its specificity and cross-reactivity with relevant SP fragments and other tachykinins. Some commercial kits may overestimate this compound levels if high concentrations of Neurokinin A or Neurokinin B are present in the sample.[3]
Problem 3: Low signal or no detection of this compound in expectedly positive samples.
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Question: I'm not detecting this compound in samples where I expect it to be present. Could this be an issue with N-terminal fragments?
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Answer: It's possible. If your antibody is strictly C-terminally directed, it will not recognize N-terminal fragments of this compound (e.g., SP 1-4). If your sample contains predominantly N-terminal fragments due to specific enzymatic cleavage, a C-terminally directed antibody will fail to detect them. Consider using an antibody with a different epitope specificity or a combination of antibodies to detect various forms of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common epitope for anti-Substance P antibodies?
A1: The most common target is the C-terminal region of this compound.[1] This is because this part of the molecule is often used in the immunogen to generate the antibody response. For example, five monoclonal antibodies were all found to be directed to the C-terminal pentapeptide of this compound.
Q2: Which this compound fragments are most likely to cross-react with a C-terminally directed antibody?
A2: C-terminal fragments that retain the epitope recognized by the antibody will cross-react. For instance, fragments like SP(2-11), SP(3-11), and SP(4-11) often show significant cross-reactivity, while shorter C-terminal fragments and N-terminal fragments show little to no cross-reactivity.
Q3: How can I test for the cross-reactivity of my antibody?
A3: You can perform a competitive immunoassay. In this setup, you will run the assay with known concentrations of potential cross-reactants (e.g., SP fragments, Neurokinin A, Neurokinin B) and compare their ability to compete with the labeled this compound for antibody binding. This will allow you to determine the percentage of cross-reactivity for each compound.
Q4: Are there any antibodies that are specific to the N-terminal or mid-region of this compound?
A4: Yes, antibodies that recognize different parts of the this compound molecule are available. It is important to carefully review the manufacturer's data sheet, which should specify the immunogen used to produce the antibody and provide data on its epitope specificity.
Q5: Besides antibody specificity, what other experimental factors can influence immunoassay results?
A5: Several factors can affect the outcome of your immunoassay, including:
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Sample collection and handling: Improper storage or repeated freeze-thaw cycles can degrade this compound.
-
Assay buffer composition: The pH and ionic strength can influence antibody-antigen binding.
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Incubation times and temperatures: These parameters should be optimized and kept consistent.
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Matrix effects: Components in your sample matrix (e.g., plasma, tissue homogenate) can interfere with the assay.
Data Presentation
The following tables summarize the cross-reactivity profiles of commercially available anti-Substance P antibodies. This data is essential for selecting the appropriate antibody for your research needs and for interpreting your results accurately.
Table 1: Cross-Reactivity of a Rabbit Anti-Substance P Polyclonal Antibody (T-4107)
| Peptide | % Cross-Reactivity |
| This compound | 100 |
| This compound (2-11) | 100 |
| This compound (3-11) | 74.5 |
| Neurokinin A | 40 |
| This compound (4-11) | 12.4 |
| This compound (5-11) | 12.4 |
| This compound (6-11) | 4.8 |
| This compound (7-11) | 0 |
| This compound (8-11) | 0 |
| This compound (9-11) | 0 |
| Endothelin-1 | 0 |
Data derived from radioimmunoassay applications.
Table 2: Specificity of Various Commercial Anti-Substance P Antibodies
| Antibody/Kit | Specificity and Cross-Reactivity Notes |
| Monoclonal Antibody [SP-DE4-21] (ab14184) | Reacts specifically with human this compound. No cross-reactivity with related tachykinins (human Neurokinin A, Neurokinin B, and Kassinin). |
| Monoclonal Antibody [NC1/34] | Reacts with the COOH-terminal end of this compound. No cross-reactivity to Leu- or Met-enkephalin, somatostatin, or beta-endorphin. Shows 5% cross-reactivity with Eledoisin. |
| ImmunoStar this compound Antiserum | Immunolabeling is completely abolished by pre-adsorption with this compound. No reduction in immunostaining with pre-adsorption of neurokinin A, neurokinin B, somatostatin, or neuropeptide K. |
| Santa Cruz Biotechnology [SP-DE4-21] (sc-58591) | Raised against amino acids 1-11 of this compound. Non cross-reactive with related Tachykinins (human Neurokinin A, Neurokinin B, and Kassinin). |
Experimental Protocols
Detailed methodologies for common immunoassays used to quantify this compound are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a general guideline for a competitive ELISA to determine this compound concentration in a sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Rabbit anti-Substance P antibody (primary antibody)
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This compound standard
-
This compound-horseradish peroxidase (HRP) conjugate
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Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Samples and controls
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as required.
-
Binding: Add 50 µL of standard, sample, or control to the appropriate wells.
-
Add 25 µL of this compound-HRP conjugate to each well (except for the blank).
-
Add 25 µL of the rabbit anti-Substance P antibody to each well (except for the blank).
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 15 minutes. The intensity of the color is inversely proportional to the amount of this compound in the sample.
Radioimmunoassay (RIA) Protocol
This is a general protocol for a competitive RIA for this compound quantification.
Materials:
-
Anti-Substance P antiserum
-
¹²⁵I-labeled this compound (tracer)
-
This compound standard
-
Assay buffer
-
Precipitating reagent (e.g., second antibody, polyethylene glycol)
-
Gamma counter tubes
-
Samples and controls
Procedure:
-
Assay Setup: Pipette assay buffer, standards, samples, or controls into respective tubes.
-
Add Tracer and Antibody: Add a known amount of ¹²⁵I-labeled this compound and the anti-Substance P antiserum to all tubes.
-
Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C.
-
Precipitation: Add the precipitating reagent to separate the antibody-bound fraction from the free fraction.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Separation: Decant or aspirate the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
Visualizations
The following diagrams illustrate key concepts related to this compound signaling and immunoassay workflows.
Caption: this compound Signaling Pathway.
Caption: Competitive ELISA Workflow.
Caption: Antibody Cross-Reactivity Logic.
References
- 1. Characterization of two this compound antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal antibodies to this compound: production, characterization of their fine specificities, and use in immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of neurokinin A, neurokinin B, and eledoisin on this compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Substance P and its Methionine-Oxidized Form
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the accurate quantification of Substance P, with a special focus on accounting for its methionine-oxidized form.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern for this compound quantification?
This compound is an 11-amino acid neuropeptide that contains a methionine residue at its C-terminus. This methionine is susceptible to oxidation, converting it to methionine sulfoxide. This modification can be problematic for several reasons:
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Altered Biological Activity: Oxidation can reduce the biological activity of this compound.
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Immunoreactivity Changes: The change in chemical structure can affect the binding of antibodies used in immunoassays, potentially leading to inaccurate quantification.
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Artefactual Oxidation: this compound can be artificially oxidized during sample collection, storage, and analysis, leading to an overestimation of the oxidized form.[1]
Q2: Which analytical methods are suitable for quantifying both native and oxidized this compound?
The two primary methods are:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for distinguishing and separately quantifying the native and oxidized forms of this compound due to its high specificity and ability to differentiate molecules based on their mass-to-charge ratio.[2]
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Immunoassays (ELISA, RIA): These methods are highly sensitive but may have limitations in distinguishing between the native and oxidized forms, depending on the specificity of the antibody used.[2] It is crucial to validate the antibody for cross-reactivity with the oxidized form.
Q3: How can I prevent artefactual methionine oxidation during sample preparation?
Minimizing artefactual oxidation is critical for accurate results. Here are some key recommendations:
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Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to reduce the rate of chemical reactions.
-
Use Antioxidants: The inclusion of antioxidants in your buffers can help to prevent oxidation.
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Avoid Exposure to Air and Light: Oxygen and light can promote oxidation. Keep samples in sealed, opaque tubes.
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Stable Isotope Labeling: For LC-MS/MS, a method using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) can be employed to differentiate between in-vivo and in-vitro oxidation.[3][4]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in methionine oxidation levels between replicate samples. | Inconsistent sample handling leading to variable artefactual oxidation. | Standardize your sample preparation protocol. Ensure consistent timing, temperature, and use of antioxidants for all samples. |
| Co-elution of native and oxidized this compound. | The chromatographic method may not have sufficient resolution. | Optimize the LC gradient, mobile phases, or try a different column with a different chemistry to improve separation. |
| Poor signal intensity for this compound and/or its oxidized form. | Ion suppression from the sample matrix. | Improve sample clean-up using solid-phase extraction (SPE). Optimize MS parameters, such as cone voltage and collision energy, for both analytes. |
| In-source oxidation during MS analysis. | High voltage in the electrospray ionization (ESI) source can cause oxidation. | This can be identified by the co-elution of the oxidized form with the native peptide. Optimize ESI source parameters to minimize this effect. |
Immunoassay (ELISA) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate quantification of total this compound. | The antibody may have different affinities for the native and oxidized forms. | Validate the antibody for cross-reactivity with this compound sulfoxide. If there is significant cross-reactivity with different affinities, an alternative antibody or method (LC-MS/MS) should be considered. |
| Low signal or high background. | Issues with the assay protocol, reagents, or sample matrix. | Review the ELISA kit protocol for proper incubation times, temperatures, and washing steps. Ensure all reagents are fresh and properly prepared. Test for matrix effects by spiking a known amount of this compound into your sample matrix. |
| Discrepancy between ELISA and LC-MS/MS results. | ELISA may be detecting both forms with varying efficiency, while LC-MS/MS is specifically quantifying each. | This is a common issue. It highlights the importance of understanding the specificity of your immunoassay. LC-MS/MS is generally considered more accurate for specific quantification of different forms. |
Experimental Protocols
Protocol 1: Quantification of Native and Oxidized this compound by LC-MS/MS with ¹⁸O-Labeling
This method allows for the differentiation of in vivo oxidation from artefactual oxidation that occurs during sample preparation.
1. Sample Collection and Initial Preparation:
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Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.
-
If using plasma, collect blood in tubes containing protease inhibitors and an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma.
2. ¹⁸O-Labeling of Unoxidized Methionine:
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To a 100 µL aliquot of your sample, add a final concentration of 1.25% ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂).
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Incubate for 1 hour at room temperature. This step will oxidize any remaining unoxidized methionine with a heavy oxygen isotope.
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Quench the reaction by adding catalase to a final concentration of 200 µg/mL.
3. Sample Clean-up and Concentration:
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Acidify the sample with 0.1% trifluoroacetic acid (TFA).
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Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the sample.
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Elute the peptides with an appropriate solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
Lyophilize the eluted sample and reconstitute it in the initial LC mobile phase.
4. LC-MS/MS Analysis:
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Use a C18 column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
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Set up a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.
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MRM Transitions:
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Native this compound (in vivo oxidized): Monitor the transition for this compound with one ¹⁶O atom added to methionine.
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Artefactually Oxidized this compound: Monitor the transition for this compound with one ¹⁸O atom added to methionine.
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Unoxidized this compound (at time of collection): This will be represented by the ¹⁸O-labeled form.
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5. Data Analysis:
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Quantify the peak areas for the ¹⁶O- and ¹⁸O-labeled oxidized this compound.
-
The ratio of these two peak areas will give you the proportion of in vivo versus in vitro oxidation.
Protocol 2: Validation of a this compound ELISA Kit for Methionine Sulfoxide Cross-Reactivity
1. Prepare Standards:
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Prepare a standard curve of native this compound according to the ELISA kit manufacturer's instructions.
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Prepare a separate standard curve of synthetic this compound sulfoxide at the same concentrations.
2. Run the ELISA:
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Add the native this compound standards and the this compound sulfoxide standards to different wells on the same ELISA plate.
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Follow the ELISA kit protocol for the addition of antibodies, substrates, and for all incubation and washing steps.
3. Analyze the Results:
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Generate a standard curve for both the native and the oxidized this compound.
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Compare the optical density (OD) values for each concentration of the native and oxidized peptide.
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If the OD values are similar at the same concentrations, the antibody has high cross-reactivity. If the OD values for the oxidized form are significantly lower, the antibody has low cross-reactivity.
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Calculate the percent cross-reactivity at the 50% binding point of the native this compound standard curve.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody; potential for cross-reactivity with oxidized forms and metabolites. | High; can distinguish between native and oxidized forms based on mass. |
| Sensitivity | High (pg/mL range). | High (pg/mL to fg/mL range). |
| Throughput | High; suitable for screening large numbers of samples. | Lower than ELISA, but improving with modern instrumentation. |
| Quantification | Relative quantification based on a standard curve. | Absolute or relative quantification; can use stable isotope-labeled internal standards for high accuracy. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Information Provided | Total immunoreactive this compound (may or may not distinguish oxidized form). | Separate quantification of native and oxidized forms. Can also identify other modifications. |
Visualizations
Caption: Workflow for distinguishing in vivo from in vitro methionine oxidation of this compound using ¹⁸O-labeling and LC-MS/MS.
Caption: Simplified signaling pathway of this compound binding to the NK1 receptor, leading to downstream cellular effects.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Isotopically Labeled Hydrogen Peroxide for Mass Spectrometry-Based Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substance P Recovery from Solid-Phase Extraction
Welcome to the technical support center for improving Substance P (SP) recovery rates from solid-phase extraction (SPE) columns. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low this compound recovery in SPE?
A1: Low recovery is often due to a mismatch between the sorbent chemistry and this compound's properties. This compound is a relatively polar peptide, and using a highly nonpolar sorbent (like C18) may lead to irreversible binding if elution conditions are not optimized. Additionally, issues such as improper pH of the sample or elution solvent, the sample solvent being too strong, or the cartridge drying out before sample loading can significantly reduce recovery.[1][2]
Q2: How does pH affect this compound recovery?
A2: pH is a critical factor. For effective retention on a reversed-phase sorbent, the pH of the sample should be adjusted to ensure this compound is in its least polar state. Conversely, during elution, the pH should be optimized to increase its polarity, thus facilitating its release from the sorbent. For ion-exchange sorbents, the pH must be controlled to ensure the target analyte and the sorbent have opposite charges for retention and to neutralize one or both for elution.[1][3][4]
Q3: Can the choice of elution solvent impact my recovery rates?
A3: Absolutely. The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution buffer. If recovery remains low, consider using a stronger eluent or adding modifiers like a small amount of acid or base to improve desorption.
Q4: Is it possible to lose this compound during the wash step?
A4: Yes, if the wash solvent is too strong, it can prematurely elute this compound from the column. The wash step is intended to remove interfering substances that are less strongly retained than this compound. If you suspect analyte loss during this step, try using a weaker wash solvent or reducing the volume of the wash.
Q5: How can I determine where I am losing my this compound during the SPE process?
A5: To pinpoint the step where this compound is being lost, you can collect and analyze the fractions from each stage of the SPE procedure: the flow-through from the sample loading, the wash eluate, and the final elution fraction. Analyzing each of these will reveal if the analyte is not binding to the column, being washed away, or being retained on the column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Sorbent polarity is not optimal for this compound. | For reversed-phase SPE, if this compound is retained too strongly, consider a less hydrophobic sorbent (e.g., C8 instead of C18). |
| Elution solvent is too weak. | Increase the organic solvent concentration in the elution buffer. For ionizable analytes, adjust the pH to neutralize the molecule. | |
| Insufficient volume of elution solvent. | Increase the elution volume in small increments and test for recovery. | |
| Sample flow rate is too high during loading. | Decrease the flow rate to allow for sufficient interaction time between this compound and the sorbent. | |
| SPE cartridge dried out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration, right up until the sample is loaded. | |
| This compound is eluting during the wash step. | Use a weaker (less organic) wash solvent or decrease the wash volume. | |
| Sample matrix interference. | Pre-treat the sample to remove interfering substances. This may include protein precipitation or liquid-liquid extraction prior to SPE. | |
| High Variability in Recovery | Inconsistent sample loading or elution flow rates. | Use a vacuum manifold or automated SPE system for precise flow rate control. |
| Incomplete wetting of the sorbent. | Ensure the conditioning and equilibration steps are performed thoroughly to activate the sorbent. | |
| Inconsistent sample pH. | Carefully control the pH of each sample before loading it onto the SPE column. | |
| Analyte Breakthrough (this compound in Flow-Through) | Incorrect sorbent choice for the sample solvent. | Ensure the sample solvent is weak enough to allow for retention. For reversed-phase, the sample should be in a highly aqueous environment. |
| Overloading the SPE cartridge. | Use a larger capacity cartridge or dilute the sample. | |
| Sample pH is preventing retention. | Adjust the sample pH to optimize the interaction with the sorbent (e.g., for reversed-phase, a pH that keeps this compound neutral). |
Quantitative Data Summary
The recovery of this compound is highly dependent on the chosen SPE sorbent and the elution conditions. The following table summarizes recovery data from a study evaluating different sorbents.
| Sorbent Type | Elution Solvent | Average Recovery (%) of this compound |
| C18 Silica Gel | Acetonitrile/Water/TFA | ~85-95% |
| C8 Silica Gel | Acetonitrile/Water/TFA | ~70-85% |
| Phenylpropyl Silica Gel | Acetonitrile/Water/TFA | ~65-80% |
| CN Silica Gel | Acetonitrile/Water/TFA | ~50-70% |
| CN Silica Gel | Methanol/Water/TFA | ~40-60% |
Note: Recovery percentages are approximate and can vary based on specific experimental conditions. Data is adapted from a study by Rissler et al. (1993), which indicated that recovery generally increased with the hydrophobicity of the peptide on reversed-phase materials.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from a method described for the extraction of this compound from plasma samples.
-
Sample Preparation:
-
To 0.5 mL of plasma, add 1.5 mL of 4% (v/v) acetic acid.
-
Vortex the sample to ensure thorough mixing and protein precipitation.
-
-
SPE Column Conditioning:
-
Activate a C18 reversed-phase SPE column by passing 3 mL of acetonitrile under negative pressure.
-
Equilibrate the column by washing it three times with 3 mL of 1% trifluoroacetic acid (TFA).
-
-
Sample Loading:
-
Apply the acidified plasma sample to the conditioned C18 column.
-
-
Washing:
-
Wash the column three times with 3 mL of 1% trifluoroacetic acid to remove interfering substances.
-
-
Elution:
-
Elute this compound from the column using an appropriate volume of a solvent mixture with a higher organic content, such as 80% acetonitrile in 0.1% TFA. The exact volume should be optimized for your specific columns and expected concentration.
-
Protocol 2: Extraction of this compound from Tissue Homogenate (e.g., Spinal Cord)
This protocol provides a general framework for extracting this compound from neural tissue.
-
Tissue Homogenization:
-
Homogenize the weighed tissue sample in an appropriate ice-cold extraction buffer (e.g., Tris buffer with protease inhibitors). A common ratio is 100 mg of tissue per 1 mL of buffer.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Column Conditioning:
-
Condition and equilibrate a C18 or a mixed-mode cation exchange SPE column as per the manufacturer's instructions or similar to Protocol 1 (steps 2a and 2b).
-
-
Sample Loading:
-
Load the tissue supernatant onto the prepared SPE column.
-
-
Washing:
-
Wash the column with a weak solvent to remove non-retained components. For a C18 column, this could be a low percentage of organic solvent in an acidic aqueous solution (e.g., 5% methanol in 0.1% TFA).
-
-
Elution:
-
Elute this compound with a strong solvent. For a C18 column, this would be a high percentage of organic solvent (e.g., 80% acetonitrile in 0.1% TFA). For a cation exchange column, the elution buffer would typically have a high salt concentration or a pH that neutralizes the charge of this compound.
-
Visualizations
This compound Signaling Pathway
This compound exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The binding of this compound to NK1R initiates a cascade of intracellular signaling events.
Caption: Signaling cascade initiated by this compound binding to the NK1R.
Experimental Workflow for this compound Extraction
The following diagram outlines the key steps in a typical solid-phase extraction workflow for this compound.
Caption: A generalized workflow for this compound solid-phase extraction.
References
- 1. Evidence for localized release of this compound within rat spinal cord evoked by physiological and electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of this compound on rat spinal dorsal horn neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Validating Substance P measurements across different analytical platforms
This technical support center provides troubleshooting guidance and detailed information for researchers, scientists, and drug development professionals working on the quantification of Substance P (SP). Given the variability in reported SP levels, this guide aims to address common challenges encountered when validating measurements across different analytical platforms such as ELISA, RIA, and Mass Spectrometry.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why are my this compound measurements inconsistent across different experiments or analytical platforms?
A1: Discrepancies in this compound concentrations are a well-documented challenge.[1] Several factors can contribute to this variability:
-
Choice of Analytical Method : Different platforms have varying levels of specificity and sensitivity. Immunoassays like ELISA and RIA may cross-react with other tachykinins such as Neurokinin A or Hemokinin-1, leading to artificially high readings.[3][4] In contrast, mass spectrometry (LC-MS/MS) offers higher selectivity and can distinguish between SP and its metabolites or related peptides.
-
Sample Preparation : this compound can bind non-specifically to high-molecular-weight proteins in plasma and serum. Failure to dissociate this bound fraction through an extraction step can lead to an underestimation of the total SP concentration.
-
Sample Collection and Handling : this compound is susceptible to degradation. It is critical to process and freeze samples promptly after collection. Variations in collection tubes, processing times, and storage conditions can all introduce variability.
Q2: I'm observing high background noise in my this compound ELISA. What are the common causes and solutions?
A2: High background in an ELISA can obscure your results and is often caused by several issues:
-
Non-Specific Binding : The detection antibody may be binding non-specifically to the plate or other proteins. Ensure you are using an appropriate blocking buffer and consider increasing the blocking time or protein concentration.
-
Inadequate Washing : Insufficient washing between steps can leave behind unbound reagents. Increase the number of wash cycles or add a 5-minute soak step to improve the removal of non-specific binders.
-
Reagent Concentration : The concentration of the detection antibody or the enzyme conjugate may be too high. Perform a titration experiment to determine the optimal working concentration for your reagents.
-
Substrate Issues : If the substrate solution is old, contaminated, or exposed to light, it can lead to a high non-enzymatic signal. Always use fresh, properly stored substrate.
Q3: Is it necessary to perform a peptide extraction step for plasma or serum samples?
A3: Yes, for many applications, an extraction step is highly recommended. Endogenous this compound in plasma can be reversibly bound to proteins, which may make it undetectable by assay antibodies. Extraction procedures, such as solid-phase extraction (SPE) with C18 columns or simple acidification, are designed to release SP from these binding proteins, thereby allowing for a more accurate measurement of the total concentration. However, extraction efficiency can vary between tissues and methods, so it's important to validate your chosen protocol.
Q4: My measured this compound concentrations are significantly different between two different commercial ELISA kits. Why is this happening?
A4: Significant variability between different ELISA kits is a known issue. This can be attributed to:
-
Antibody Specificity : The monoclonal or polyclonal antibodies used in different kits may have different affinities for this compound and varying degrees of cross-reactivity with other molecules. For example, some kits show 100% cross-reactivity with Hemokinin-1.
-
Assay Range and Sensitivity : The standard curve ranges can differ significantly between kits. One kit may have a detection range of 3.9 to 500 pg/mL, while another might range from 9.76 to 10,000 pg/mL. Measurements at the low end of a very wide range can be less precise.
-
Protocol Differences : Variations in recommended sample dilutions, incubation times, and buffers can all contribute to different results.
Q5: What are "matrix effects" and how can they impact my this compound measurements?
A5: A matrix effect is an interference caused by other components in the sample (the "matrix") that are not the analyte of interest. In biological samples like plasma, salts, lipids, and proteins can either suppress or enhance the analytical signal, leading to inaccurate quantification. This is a challenge for both immunoassays and mass spectrometry. To mitigate matrix effects, you can try simple sample dilution or use matrix-matched calibrators, where the standard curve is prepared in a blank matrix similar to your samples.
Comparative Data on Analytical Platforms
The choice of analytical platform can significantly impact the quantification of this compound. The following tables summarize key performance characteristics and comparative data from the literature.
Table 1: Comparison of this compound Concentrations (pg/mL) in Human Plasma Using Different EIA Kits and Sample Preparations
| Sample Preparation | Assay Designs EIA (Mean ± SD) | Cayman EIA (Mean ± SD) | Mean Difference (Assay Designs - Cayman) |
| Unextracted Plasma | 216.87 ± 81.9 | Significantly Lower Values Reported | - |
| Extracted Plasma | Higher Values than Cayman EIA | Consistently Yielded Lower Values | Significant |
Data synthesized from a comparative study which noted that different EIAs yield significantly different values, and that sample extraction is a major source of variability.
Table 2: General Performance Characteristics of Different this compound Assay Platforms
| Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) | LC-MS/MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Competitive enzymatic colorimetric detection. | Competitive radioactive detection. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Good (e.g., ~40 pg/mL). | High (e.g., 2.5-5 pg/incubate). | Very High (LOD ~5 pg/mL). |
| Specificity | Variable; potential for cross-reactivity with related tachykinins like Neurokinin A and Hemokinin-1. | High specificity reported for some assays with no cross-reaction to physalaemin or eledoisin. | Excellent; can distinguish between SP, its metabolites, and other neurokinins. |
| Throughput | High (96-well plate format). | Lower than ELISA. | Moderate; depends on run time. |
| Key Advantage | Widely available, non-radioactive. | High sensitivity. | High specificity and accuracy. |
| Key Disadvantage | Susceptible to cross-reactivity and matrix effects. | Use of radioactive materials. | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible this compound measurements.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methodologies described for enriching low-molecular-weight peptides from biological fluids.
-
Acidify Sample : To 0.5 mL of plasma or serum, add 1.5 mL of 4% (vol/vol) acetic acid. Mix gently.
-
Activate SPE Column : Use a C18 reverse-phase column. Activate it by passing 3 mL of acetonitrile under negative pressure, followed by three washes with 3 mL of 1% trifluoroacetic acid (TFA).
-
Load Sample : Apply the acidified plasma/serum sample to the activated C18 column.
-
Wash Column : Wash the column three times with 3 mL of 1% TFA to remove interfering substances.
-
Elute Peptide : Elute the bound this compound from the column using an appropriate organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Dry and Reconstitute : Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried peptide extract in the appropriate assay buffer for analysis.
Protocol 2: this compound Measurement by Competitive ELISA
This protocol outlines the general steps for a competitive ELISA, as used in many commercial kits.
-
Prepare Reagents : Reconstitute all standards, controls, and other kit components as instructed. Allow all reagents to reach room temperature before use.
-
Add Standards and Samples : Pipette standards and prepared samples (either extracted or diluted) into the appropriate wells of the antibody-coated microplate.
-
Add HRP-Labeled this compound : Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well. This will compete with the unlabeled SP from the sample for binding to the primary antibody on the plate.
-
Incubate : Cover the plate and incubate for the time and temperature specified by the kit manufacturer (e.g., 3.5 hours).
-
Wash Plate : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove all unbound reagents.
-
Add Substrate : Add the substrate solution (e.g., TMB) to each well. This will react with the bound HRP to produce a color.
-
Incubate and Develop Color : Incubate the plate in the dark for a specified period (e.g., 10-30 minutes) to allow for color development.
-
Stop Reaction : Add a stop solution to each well to terminate the enzymatic reaction. The color intensity will be inversely proportional to the amount of this compound in the original sample.
-
Read Absorbance : Read the optical density of each well at 450 nm using a microplate reader.
-
Calculate Results : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in your samples.
Visual Guides: Workflows and Pathways
Diagram 1: General Experimental Workflow for this compound Quantification
Caption: Workflow for accurate this compound measurement.
Diagram 2: Troubleshooting Guide for Inconsistent this compound Results
Caption: Decision tree for troubleshooting variable SP data.
Diagram 3: Simplified this compound Signaling Pathway
Caption: SP binding to NK1R activates downstream signaling.
References
- 1. Measurement of Plasma-Derived this compound: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Validated mass spectrometric assay for the quantification of this compound and human hemokinin-1 in plasma samples: A design of experiments concept for comprehensive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Substance P vs. Neurokinin A: A Comparative Analysis of Receptor Binding Affinity and Signaling
A comprehensive guide for researchers and drug development professionals on the binding characteristics and downstream signaling pathways of two key tachykinin neuropeptides.
Substance P (SP) and Neurokinin A (NKA) are members of the tachykinin family of neuropeptides, which play crucial roles in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through binding to and activation of neurokinin (NK) receptors, a class of G protein-coupled receptors (GPCRs). Understanding the nuances of their receptor binding affinities and the subsequent signaling cascades is paramount for the development of targeted therapeutics. This guide provides an objective comparison of this compound and Neurokinin A, supported by experimental data and detailed methodologies.
Receptor Binding Affinity: A Quantitative Comparison
The binding affinities of this compound and Neurokinin A for the three main neurokinin receptors (NK1, NK2, and NK3) have been characterized primarily through radioligand binding assays. These assays determine the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity.
This compound exhibits the highest affinity for the NK1 receptor, making it the preferred endogenous ligand.[1] Conversely, Neurokinin A shows a preferential binding to the NK2 receptor.[2] While there is a degree of cross-reactivity, the affinity of each peptide for its non-preferred receptors is significantly lower.[1] However, some studies using homologous binding assays, where the radiolabeled and unlabeled ligands are the same, suggest that the affinity of Neurokinin A for the NK1 receptor may be higher than previously indicated by heterologous assays.[3]
| Ligand | Receptor | Binding Affinity (Ki/Kd in nM) | Source |
| This compound | NK1 | 0.17 (Kd) | [4] |
| NK2 | Lower affinity | ||
| NK3 | Lower affinity | ||
| Neurokinin A | NK1 | Similar to this compound in some studies | |
| NK2 | 3.4 (Kd) | ||
| NK3 | Lower affinity |
Table 1: Receptor Binding Affinities of this compound and Neurokinin A. This table summarizes the reported binding affinities (Kd or Ki) of this compound and Neurokinin A for the neurokinin receptors. The data is compiled from various studies and experimental conditions.
Signaling Pathways: Elucidating Downstream Effects
Upon binding to their respective receptors, both this compound and Neurokinin A trigger a cascade of intracellular signaling events. As typical for GPCRs, the neurokinin receptors are coupled to heterotrimeric G proteins.
The primary signaling pathway activated by both neuropeptides involves the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
In addition to the canonical PLC pathway, evidence suggests the involvement of other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can be activated by both this compound and Neurokinin A.
Caption: Signaling pathways of this compound and Neurokinin A.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and Neurokinin A is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for this key experiment.
Objective: To determine the inhibition constant (Ki) of unlabeled this compound and Neurokinin A for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]this compound or [¹²⁵I]-Bolton Hunter labeled this compound for NK1; [¹²⁵I]-Neurokinin A for NK2).
-
Unlabeled this compound and Neurokinin A.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the cells using a homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the following to each well in this order:
-
Binding buffer.
-
A series of dilutions of the unlabeled competitor (this compound or Neurokinin A).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
A specific amount of the cell membrane preparation.
-
-
Include control wells for:
-
Total binding: Contains binding buffer, radiolabeled ligand, and membranes, but no unlabeled competitor.
-
Non-specific binding: Contains binding buffer, radiolabeled ligand, membranes, and a high concentration of an unlabeled ligand to saturate all specific binding sites.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. acnp.org [acnp.org]
- 3. Differential Contribution of this compound and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable expression of high affinity NK1 (this compound) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substance P and CGRP in Pain Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key neuropeptides, Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), in the context of pain signaling pathways. By examining their distinct and overlapping roles, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding to inform future research and therapeutic strategies. The information presented herein is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Core Concepts: An Overview of this compound and CGRP
This compound (SP) and Calcitonin Gene-Related Peptide (CGRP) are neuropeptides predominantly expressed in primary sensory neurons and play crucial roles in nociceptive transmission.[1][2] They are often co-localized in the same population of small- to medium-diameter sensory neurons, suggesting a synergistic role in pain signaling.[3] Upon activation by noxious stimuli, these peptides are released from the peripheral and central terminals of these neurons, contributing to peripheral sensitization, neurogenic inflammation, and central sensitization.[1][4]
This compound (SP) is an 11-amino acid peptide belonging to the tachykinin family. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The binding of SP to NK1R leads to the activation of intracellular signaling cascades that increase neuronal excitability.
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid peptide and is a potent vasodilator. It signals through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor primarily leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Comparative Data on this compound and CGRP
The following tables summarize key quantitative data comparing SP and CGRP in various pain-related contexts.
Table 1: Neuropeptide Levels in Painful Conditions
| Condition | Analyte | Tissue/Fluid | Fold Change vs. Control (approx.) | Reference |
| Painful Dental Pulp | This compound | Dental Pulp | ~2.5x higher | |
| Painful Dental Pulp | CGRP | Dental Pulp | ~2x higher | |
| Sciatic Nerve Injury (7 days post-injury) | This compound | L5 Dorsal Root Ganglion | Significantly Increased | |
| Sciatic Nerve Injury (7 days post-injury) | CGRP | L5 Dorsal Root Ganglion | Significantly Increased | |
| Chronic Knee Osteoarthritis | CGRP | Serum & Synovial Fluid | Positively correlated with pain intensity | |
| Cervical Spine Pain/Headaches | This compound | Saliva | Significantly decreased after physical therapy | |
| Cervical Spine Pain/Headaches | CGRP | Saliva | Significantly decreased after suboccipital relaxation therapy |
Table 2: Efficacy of Receptor Antagonists in Clinical Trials
| Drug Class | Target | Condition | Primary Outcome | Efficacy | References |
| NK1R Antagonists | This compound (NK1 Receptor) | Postoperative Pain | Reduction in pain scores (0-10 scale) at 2 hours | Mean Difference: -0.62 (95% CI: -0.91 to -0.32) | |
| CGRP Monoclonal Antibodies | CGRP Ligand or Receptor | Episodic & Chronic Migraine | ≥50% reduction in mean monthly migraine days | ~50% of patients achieved this outcome vs. ~25% for placebo | |
| Gepants (small molecule CGRP antagonists) | CGRP Receptor | Acute Migraine | Pain-free at 2 hours post-dose | Relative Risk vs. Placebo: 1.98 (95% CI: 1.77 to 2.20) |
Signaling Pathways in Nociceptive Neurons
The following diagrams illustrate the distinct signaling pathways activated by this compound and CGRP in postsynaptic neurons within the dorsal horn of the spinal cord.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and CGRP are provided below.
Immunohistochemistry for this compound in Dorsal Root Ganglia
This protocol is adapted from methodologies described for identifying this compound-immunoreactive neurons.
Objective: To visualize the localization of this compound within dorsal root ganglion (DRG) neurons.
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
30% sucrose in PBS
-
Cryostat
-
Glass slides
-
Tris buffer (pH 7.6)
-
4% normal goat serum in Tris buffer
-
Primary antibody: Rabbit anti-Substance P (e.g., ImmunoStar, Cat# 20064), diluted 1:1000 - 1:3000
-
Secondary antibody: Biotinylated anti-rabbit IgG, diluted 1:500
-
Extravidin-HRP, diluted 1:1500
-
Nickel-intensified diaminobenzidine (DAB) solution
-
Microscope
Procedure:
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with 4% paraformaldehyde. Dissect the L4-L5 DRGs and post-fix in the same fixative for 2-4 hours.
-
Cryoprotection: Transfer the ganglia to a 30% sucrose solution in PBS and store overnight at 4°C.
-
Sectioning: Embed the DRGs in a suitable mounting medium and section at 8-16 μm thickness using a cryostat. Thaw-mount the sections onto glass slides.
-
Blocking: Wash the sections in Tris buffer and then block with 4% normal goat serum in Tris buffer for 60 minutes at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Substance P antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 24 hours.
-
Signal Amplification: Wash the sections and incubate with Extravidin-HRP for 24 hours.
-
Visualization: Wash the sections and reveal the immunoreactivity using a nickel-intensified DAB reaction.
-
Microscopy: Dehydrate, clear, and coverslip the slides for microscopic examination.
ELISA for CGRP in Biological Fluids
This protocol is a generalized procedure based on commercially available ELISA kits.
Objective: To quantify the concentration of CGRP in samples such as cerebrospinal fluid (CSF), plasma, or saliva.
Materials:
-
CGRP ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Sample collection tubes
Procedure:
-
Sample Preparation: Collect CSF, plasma (using EDTA or heparin), or saliva. Centrifuge to remove particulates. Samples can be assayed immediately or stored at -20°C or -80°C.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting buffers and creating a standard curve through serial dilutions.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the pre-coated microplate. b. Add the detection antibody and incubate as specified (e.g., 1 hour at 37°C). c. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. d. Add the HRP-conjugate and incubate (e.g., 30 minutes at 37°C). e. Wash the plate again. f. Add the substrate solution and incubate in the dark until color develops (e.g., 10-20 minutes at 37°C). g. Add the stop solution to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the CGRP concentration in the samples by comparing their absorbance to the standard curve.
Behavioral Assessment of Inflammatory Pain: The Formalin Test
This protocol is based on standard procedures for the formalin test in rodents.
Objective: To assess nociceptive behavior in response to a chemical irritant that produces a biphasic pain response.
Materials:
-
5% formalin solution
-
Syringe with a 30-gauge needle
-
Observation chamber
-
Timer
Procedure:
-
Acclimation: Place the animal (rat or mouse) in the observation chamber for at least 30 minutes to acclimate to the environment.
-
Formalin Injection: Briefly restrain the animal and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and start the timer. Observe the animal's behavior and record the amount of time spent licking, flinching, or biting the injected paw.
-
Data Collection:
-
Phase 1 (Acute Pain): Record the nociceptive behaviors during the first 5 minutes post-injection.
-
Interphase: A period of reduced nociceptive behavior typically occurs between 5 and 15 minutes.
-
Phase 2 (Tonic Pain): Record the nociceptive behaviors from 15 to 60 minutes post-injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between different experimental groups (e.g., vehicle vs. drug-treated).
Conclusion
This compound and CGRP are integral players in the complex symphony of pain signaling. While both are released from nociceptive neurons and contribute to the amplification of pain, they operate through distinct receptor and second messenger systems, leading to both unique and overlapping physiological effects. The failure of NK1R antagonists to provide broad-spectrum analgesia in humans, in contrast to the success of CGRP-targeted therapies for migraine, highlights the nuanced and context-dependent roles of these neuropeptides. Recent research even suggests that under certain conditions, the release of CGRP and SP may be inversely correlated. Furthermore, studies in knockout mice lacking both SP and CGRPα have surprisingly shown largely intact pain responses, suggesting the existence of redundant pain transmission mechanisms. A thorough understanding of their individual and combined contributions, facilitated by robust experimental methodologies, is paramount for the development of more effective and targeted pain therapeutics. This guide provides a foundational comparison to aid in these ongoing research and development endeavors.
References
- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain: Revisiting the role of this compound and CGRPα | eLife [elifesciences.org]
- 3. Human calcitonin gene related peptide (CGRP) Elisa Kit – AFG Scientific [afgsci.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Substance P and Glutamate in Nociception for Researchers and Drug Development Professionals
An in-depth guide to the distinct and synergistic roles of two key neurotransmitters in pain signaling, supported by experimental data and detailed methodologies.
In the intricate landscape of nociception, the neuropeptide Substance P and the amino acid neurotransmitter glutamate stand out as principal architects of the pain experience. Both are released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord, yet their contributions to the transmission and modulation of pain signals are distinct, offering different avenues for therapeutic intervention. This guide provides a comprehensive comparison of their roles, supported by quantitative experimental data, detailed protocols for key assays, and visual representations of their signaling pathways and experimental workflows.
Core Roles in Nociception: A Snapshot
This compound , an undecapeptide of the tachykinin family, acts primarily through the neurokinin-1 receptor (NK1R).[1] Its release is typically associated with strong, persistent noxious stimuli, leading to a slow, prolonged depolarization of postsynaptic neurons.[2] This neuromodulatory action is crucial for the development of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain conditions.[3]
Glutamate is the major excitatory neurotransmitter in the central nervous system, acting through ionotropic (NMDA, AMPA, and kainate) and metabotropic receptors.[4][5] It is responsible for the fast, initial transmission of nociceptive signals. The activation of AMPA receptors mediates the initial rapid depolarization, while the subsequent activation of NMDA receptors, which requires the removal of a magnesium block through prior depolarization, leads to a more sustained neuronal response and calcium influx, a key trigger for central sensitization.
A critical aspect of their function is their synergistic interaction. This compound, through NK1R activation, enhances the function of NMDA receptors, thereby amplifying the glutamate-mediated signal and contributing significantly to the transition from acute to chronic pain.
Quantitative Comparison of Effects
The following tables summarize quantitative data from various experimental studies, illustrating the impact of this compound and glutamate signaling on nociceptive behaviors and neuronal activity.
Table 1: Effects of Antagonists on Nociceptive Behavior (Formalin Test)
| Antagonist | Target Receptor | Animal Model | Administration Route | Formalin Phase | Nociceptive Behavior Metric | % Reduction in Nociceptive Behavior | Reference |
| Spantide | NK1R | Mouse | Intrathecal | Early & Late | Licking/Biting Time | Significant reduction (specific % not stated) | |
| AP-5 | NMDA | Rat | Intrathecal | Not specified | Number of Flinches | Dose-dependent reduction | |
| ACEA 2752 | AMPA | Rat | Intrathecal | Not specified | Number of Flinches | Dose-dependent reduction | |
| BD-1047 | σ1 (modulates NMDA) | Mouse | Intrathecal | Phase 2 | Licking/Biting Time | Dose-dependent reduction |
Table 2: Effects of Antagonists on Neuronal Activity
| Antagonist | Target Receptor | Neuronal Population | Stimulus | Metric | % Change in Neuronal Activity | Reference |
| L-733,060 | NK1R | Dorsal Horn WDR Neurons | Capsaicin | Firing Rate | Decreased | |
| AP-5 | NMDA | Dorsal Horn VGluT2 Neurons | Paclitaxel-induced | mEPSC Frequency | -25.7% | |
| MK-801 | NMDA | Prefrontal Cortex Neurons | Spontaneous | Firing Rate | Increased (dose-dependent) | |
| Bicuculline (indirectly enhances glutamate effect) | GABA-A | Dorsal Raphe 5-HT Neurons | AMPA/NMDA | Firing Rate | Enhanced |
Table 3: Effects of Antagonists on c-Fos Expression in the Spinal Cord
| Antagonist | Target Receptor | Inducing Agent | Neuronal Marker | % Reduction in c-Fos Positive Cells | Reference |
| RP-67580 | NK1R | Stress-induced reinstatement of alcohol seeking | Tryptophan Hydroxylase (in DR) | Suppressed increase | |
| AP7 | NMDA | Capsaicin | GABAergic Neurons | 81.4% | |
| CNQX | AMPA/Kainate | Capsaicin | GABAergic Neurons | 85.5% | |
| MK-801 | NMDA | Capsaicin | Not specified | 47% (at 3 mg/kg) |
Signaling Pathways
The signaling cascades initiated by this compound and glutamate are fundamental to their roles in nociception.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Formalin Test for Nociceptive Behavior
This test assesses inflammatory pain by observing the behavioral response to a subcutaneous injection of formalin.
Detailed Protocol:
-
Animal Acclimation: Place the rodent in a clear observation chamber for at least 30 minutes to allow for acclimation to the environment.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw. This is typically done in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The nociceptive response is biphasic. The early phase (Phase 1), occurring within the first 10 minutes, reflects direct chemical stimulation of nociceptors. The late phase (Phase 2), from 10 to 60 minutes, is associated with inflammatory processes and central sensitization. The total time spent licking/biting in each phase is calculated.
In Vivo Electrophysiology of Dorsal Horn Neurons
This technique allows for the direct measurement of the electrical activity of individual neurons in the spinal cord in response to stimuli.
Detailed Protocol:
-
Animal Preparation: Anesthetize the animal and perform a laminectomy at the appropriate spinal level (e.g., lumbar for hind paw stimulation) to expose the dorsal surface of the spinal cord.
-
Neuron Isolation: Carefully lower a recording microelectrode into the dorsal horn until the activity of a single, well-isolated neuron is recorded.
-
Characterization: Characterize the neuron's receptive field and response properties to various stimuli (e.g., brush, von Frey filaments, heat).
-
Baseline Recording: Record the baseline spontaneous and evoked firing rate of the neuron.
-
Drug Administration: Administer the antagonist of interest (e.g., NK1R or NMDA receptor antagonist) via an intrathecal catheter or local application.
-
Post-Drug Recording: Re-evaluate the neuron's firing rate in response to the same stimuli after drug administration.
-
Data Analysis: Compare the firing rates before and after drug administration to determine the effect of the antagonist on neuronal excitability.
c-Fos Immunohistochemistry for Neuronal Activation
The expression of the immediate early gene c-Fos is used as a marker for neuronal activation in response to noxious stimuli.
Detailed Protocol:
-
Noxious Stimulation: Induce a nociceptive response in the animal (e.g., intraplantar injection of capsaicin).
-
Tissue Fixation: After a survival period of approximately 2 hours to allow for c-Fos protein expression, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Sectioning: Dissect the spinal cord, post-fix, and cryoprotect the tissue. Cut transverse sections on a cryostat.
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody specific for the c-Fos protein.
-
Wash and then incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex method.
-
Visualize the c-Fos positive nuclei using a chromogen such as diaminobenzidine (DAB).
-
-
Analysis: Under a light microscope, count the number of c-Fos-immunoreactive nuclei in specific laminae of the dorsal horn.
Logical Relationships and Therapeutic Implications
The distinct yet interconnected roles of this compound and glutamate in nociception present a logical framework for the development of novel analgesic strategies.
This framework highlights that targeting glutamate receptors, particularly AMPA receptors, may be more effective for acute pain, while targeting this compound/NK1R signaling or NMDA receptors could be more beneficial for preventing the transition to and treating chronic pain states. The clinical failure of NK1R antagonists for pain may be due to the complexity of pain signaling and the fact that this compound is just one of many players in chronic pain. Future strategies may involve dual-antagonists or combination therapies that target both pathways.
Conclusion
This compound and glutamate are both indispensable for nociceptive processing, but they play fundamentally different roles. Glutamate is the workhorse of fast, acute pain transmission, while this compound is a key modulator that amplifies and prolongs the pain signal, contributing to the establishment of chronic pain states. Understanding their individual and synergistic actions, as detailed in this guide, is paramount for researchers and drug development professionals seeking to design more effective and targeted analgesic therapies. The provided experimental protocols offer a foundation for the rigorous preclinical evaluation of novel compounds aimed at alleviating the burden of pain.
References
- 1. Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. NMDA or non-NMDA receptor antagonists attenuate increased Fos expression in spinal dorsal horn GABAergic neurons after intradermal injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal treatment with sigma1 receptor antagonists reduces formalin-induced phosphorylation of NMDA receptor subunit 1 and the second phase of formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P's Dual Influence: A Comparative Analysis of its Effects on Serotonin and Norepinephrine Systems
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of Substance P on the serotonergic (5-HT) and noradrenergic (NE) systems. This document provides a detailed analysis of the current experimental data, outlining the distinct mechanisms through which this compound modulates these two critical neurotransmitter systems.
This compound (SP), a neuropeptide of the tachykinin family, plays a significant role in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation. Its interaction with the neurokinin-1 (NK1) receptor has been a focal point of research, particularly in the context of developing novel therapeutic agents for depression and anxiety.[1][2][3] A critical aspect of this research involves understanding the differential effects of this compound on the serotonin and norepinephrine systems, two key players in the pathophysiology of mood disorders. This guide provides a comparative overview of this compound's impact on these systems, supported by experimental findings and detailed methodologies.
Contrasting Mechanisms of Action: Direct Excitation vs. Indirect Modulation
Experimental evidence strongly suggests that this compound exerts distinct effects on the norepinephrine and serotonin systems. The influence on the noradrenergic system appears to be direct and excitatory, while its effect on the serotonergic system is largely indirect and secondary to its actions on norepinephrine neurons.[4][5]
This compound and its NK1 receptor are found in close association with both serotonin (5-HT) and norepinephrine (NE) containing neurons. In humans, this compound is co-localized in serotonin neurons of the dorsal raphe nucleus. However, functional studies reveal a more direct and potent impact on the noradrenergic neurons of the locus coeruleus.
The Norepinephrine System: A Direct Excitatory Pathway
This compound directly activates noradrenergic neurons in the locus coeruleus (LC). This excitatory effect is mediated by the activation of NK1 receptors, leading to the opening of cation channels and the closing of potassium channels, resulting in membrane depolarization and an increased neuronal firing rate. A single injection of an NK1 receptor antagonist has been shown to increase the concentration of norepinephrine in the rat frontal cortex, which is likely a result of an increased firing rate of LC neurons by as much as 50%.
The Serotonin System: An Indirect, Norepinephrine-Mediated Influence
In contrast to its direct excitatory effect on the norepinephrine system, the influence of this compound on the serotonin system is more complex and appears to be predominantly indirect. The prevailing hypothesis is that the activation of norepinephrine neurons in the locus coeruleus by this compound leads to an increased release of norepinephrine in the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons. This norepinephrine, in turn, acts on α1-adrenergic receptors on serotonin neurons, causing their excitation and subsequent increase in serotonin release. This indirect mechanism is supported by findings that the enhancing effect of NK1 receptor antagonists on serotonin neuronal firing is abolished in animals with lesions of their norepinephrine neurons.
Comparative Effects on Neurotransmitter Release and Neuronal Firing
While direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the current literature, existing studies provide valuable insights into the differential effects of this compound.
| Parameter | Effect on Serotonin System | Effect on Norepinephrine System | Supporting Evidence |
| Neurotransmitter Release | Enhances release, but the effect is often indirect and dependent on the noradrenergic system. One study in rat ventral spinal cord showed a 190% increase in K+-evoked 5-HT release at 10-4 M this compound. | Directly enhances release through excitation of locus coeruleus neurons. A single injection of an NK1 antagonist increased NE concentration in the frontal cortex. | |
| Neuronal Firing Rate | Indirectly increases firing rate via norepinephrine activation of α1-adrenergic receptors on dorsal raphe neurons. | Directly increases the spontaneous firing rate of locus coeruleus neurons. | |
| Primary Site of Action | Dorsal Raphe Nucleus (indirectly) | Locus Coeruleus (directly) | |
| Mechanism | Norepinephrine-mediated activation of α1-adrenergic receptors. | Activation of NK1 receptors leading to membrane depolarization. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the effects of this compound.
Caption: Signaling pathway of this compound's effect on NE and 5-HT.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
The following are summaries of common experimental protocols used to investigate the effects of this compound on the serotonin and norepinephrine systems.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular concentrations of serotonin and norepinephrine in specific brain regions following the administration of this compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus, or dorsal raphe nucleus).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: this compound is administered, often through the microdialysis probe (reverse dialysis), at various concentrations.
-
Sample Collection: Dialysate samples continue to be collected post-administration.
-
Analysis: The concentrations of serotonin and norepinephrine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
In Vivo Single-Unit Electrophysiology for Neuronal Firing
Objective: To record the firing rate of individual serotonin and norepinephrine neurons in response to this compound administration.
Methodology:
-
Animal Model: Anesthetized rats are commonly used.
-
Electrode Placement: A recording microelectrode is stereotaxically lowered into the locus coeruleus (for norepinephrine neurons) or the dorsal raphe nucleus (for serotonin neurons).
-
Neuron Identification: Neurons are identified based on their characteristic firing patterns and responses to specific pharmacological agents (e.g., serotonin neurons are inhibited by 5-HT1A agonists).
-
Baseline Recording: The spontaneous firing rate of the neuron is recorded to establish a baseline.
-
This compound Administration: this compound is administered systemically (e.g., intravenously) or locally (e.g., via microiontophoresis).
-
Recording: The firing rate of the neuron is continuously recorded before, during, and after this compound administration.
-
Data Analysis: Changes in the firing rate (spikes per second) are analyzed to determine the effect of this compound.
Conclusion
This compound exerts a significant but differential influence on the serotonin and norepinephrine systems. Its action on the norepinephrine system is characterized by direct excitation of locus coeruleus neurons, leading to increased norepinephrine release. In contrast, its effect on the serotonin system is primarily indirect, driven by the activation of the noradrenergic pathway. This distinction is crucial for the development of targeted therapeutics for mood disorders and other neurological conditions. Further research employing direct comparative studies will be invaluable in elucidating the precise quantitative differences in the effects of this compound on these two vital neurotransmitter systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Impact of this compound receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response. | Semantic Scholar [semanticscholar.org]
- 3. The role of this compound in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Substance P Quantification: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Substance P (SP), a key neuropeptide implicated in pain, inflammation, and mood disorders, is paramount. The choice of analytical method is a critical decision that influences the reliability and interpretation of experimental data. This guide provides a comprehensive cross-validation of two of the most common techniques for this compound quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methodology at a Glance: ELISA and LC-MS/MS
ELISA is a plate-based immunoassay that utilizes the specific binding of an antibody to the target antigen, in this case, this compound. The assay's signal, typically a color change, is proportional to the amount of this compound in the sample. Commercial ELISA kits are widely available and offer a relatively high-throughput and cost-effective solution for this compound quantification.
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This method allows for the precise identification and quantification of this compound based on its unique mass-to-charge ratio, offering exceptional specificity and the ability to distinguish between the intact peptide and its metabolites.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for both ELISA and LC-MS/MS based on data from various commercial kits and research articles. It is important to note that these values are not from a single direct comparative study and can vary depending on the specific kit, instrument, and experimental conditions.
Table 1: Performance Characteristics of this compound ELISA Kits
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 5.3 - 46.88 pg/mL |
| Limit of Quantification (LOQ) | Typically falls within the lower end of the assay range. |
| Assay Range | 15.63 - 10,000 pg/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 15% |
| Recovery | 82 - 117% |
Table 2: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 2 nM (~2.7 ng/mL) - 5.8 pg/mL |
| Limit of Quantification (LOQ) | 5 - 111 pg/mL; 5.85 ng/mL in some applications.[1] |
| Linearity (r²) | > 0.97 |
| Linear Range | 1 or 2 nM to at least 500 nM; 5.85 - 438.52 ng/mL.[1] |
| Accuracy (%RE) | < 15% |
| Precision (%CV) | < 15% |
Experimental Protocols
This compound ELISA Protocol (Example using a Competitive ELISA Kit)
This protocol is a generalized example based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Dilute standards to create a standard curve.
-
Sample Preparation: Samples such as serum, plasma, saliva, urine, and cell culture supernatants may require specific dilution factors as recommended by the kit manufacturer.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add a specific volume (e.g., 50 µL) of a known amount of biotinylated this compound conjugate to each well.
-
Add a specific volume (e.g., 50 µL) of a specific antibody to this compound to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker. During this incubation, the sample's this compound and the biotinylated this compound compete for binding to the primary antibody.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add a specific volume (e.g., 100 µL) of streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for a specified time (e.g., 45 minutes) at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a specific volume (e.g., 100 µL) of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature. The HRP enzyme catalyzes the conversion of TMB, resulting in a blue color.
-
Stop the reaction by adding a specific volume (e.g., 50 µL) of stop solution, which changes the color to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The concentration of this compound is inversely proportional to the color intensity.
-
This compound LC-MS/MS Protocol (Example)
This protocol is a generalized example based on published research methodologies.
-
Sample Preparation (Protein Precipitation):
-
To a specific volume of plasma sample (e.g., 100 µL), add a specific volume of a solution containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 1:1 or 2:1 ratio to the plasma volume.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 analytical column (e.g., 1.0 x 50 mm, 5 µm particles).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient is typically used to separate this compound from other sample components. For example, a gradient from 5% to 90% Mobile Phase B over a short period (e.g., 1-2 minutes).
-
Flow Rate: A microflow rate (e.g., 150 µL/minute) can enhance sensitivity.
-
Injection Volume: Inject a specific volume of the prepared sample supernatant (e.g., 10 µL).
-
-
MS/MS Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Visualizing the Pathways and Workflows
This compound Signaling Pathway
This compound exerts its biological effects primarily by binding to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.
Caption: this compound signaling pathway via the NK1R.
Experimental Workflow for Method Comparison
A robust cross-validation study would involve analyzing the same set of samples using both ELISA and LC-MS/MS to allow for a direct comparison of the results.
Caption: Workflow for cross-validation of ELISA and LC-MS/MS.
Discussion and Recommendations
The choice between ELISA and LC-MS/MS for this compound quantification depends on the specific requirements of the study.
ELISA is a well-suited method for:
-
High-throughput screening: Its plate-based format allows for the analysis of a large number of samples simultaneously.
-
Cost-sensitive projects: ELISA kits are generally more affordable than the operational costs of an LC-MS/MS system.
-
Studies where high specificity to distinguish between the intact peptide and its metabolites is not critical.
LC-MS/MS is the preferred method when:
-
High specificity and accuracy are paramount: It can differentiate this compound from its metabolites and other structurally similar molecules, reducing the risk of cross-reactivity.
-
Absolute quantification is required: The use of a stable isotope-labeled internal standard allows for highly accurate and precise quantification.
-
Matrix effects need to be minimized: While matrix effects can still be a concern, the chromatographic separation and specific detection of LC-MS/MS can mitigate them more effectively than ELISA.
Cross-Validation is Key: Whenever possible, it is advisable to cross-validate results between the two methods, especially during the initial phases of a project or when establishing a new assay. This can provide a higher degree of confidence in the obtained data. A common observation is that LC-MS/MS may yield different (often lower) absolute concentrations compared to ELISA, which can be attributed to the higher specificity of the former and the potential for cross-reactivity in immunoassays.
References
Substance P-mediated delivery compared to other cell-penetrating peptides
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic molecules into cells is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs) have emerged as a promising vector for overcoming the cellular membrane barrier. This guide provides a detailed comparison of Substance P (SP), a neuropeptide with cell-penetrating properties, against other widely used CPPs such as Penetratin, Tat, Transportan, and polyarginine. The following sections present quantitative data, experimental protocols, and visual diagrams to aid in the selection of the most appropriate delivery vector for your research needs.
Overview of this compound-Mediated Delivery
This compound is an 11-amino acid neuropeptide that exerts its biological effects through the neurokinin-1 receptor (NK1R). The overexpression of NK1R in many tumor cells presents a unique opportunity for targeted drug delivery. Upon binding to NK1R, this compound and its conjugated cargo are internalized, offering a receptor-mediated pathway for cellular uptake. This mechanism is distinct from many other CPPs that often rely on direct membrane translocation or non-specific endocytosis.
Quantitative Comparison of Delivery Efficiency and Cytotoxicity
The following tables summarize quantitative data on the delivery efficiency and cytotoxicity of this compound and other common CPPs. It is important to note that direct comparative data under identical experimental conditions is limited, and thus, these values are collated from various studies.
| Peptide | Cargo | Cell Line | Uptake Efficiency (%) | Reference |
| This compound | Plasmid DNA | U87 (glioblastoma) | - | |
| Bacteriophage | U87 (glioblastoma) | - | ||
| Penetratin | Avidin | HeLa | ~25% | |
| Tat (48-60) | Avidin | HeLa | ~40% | |
| Transportan | Avidin | HeLa | ~50% | |
| Polyarginine (R9) | Fluorescent Probe | CHO | High |
Note: Quantitative uptake efficiency for this compound is often measured by downstream functional assays (e.g., gene expression) rather than direct percentage of internalized cargo.
| Peptide | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Various | Generally low toxicity | Not specified | |
| Penetratin | HeLa | > 50 | WST-1 | |
| Tat (48-60) | HeLa | > 50 | WST-1 | |
| Transportan 10 | HeLa | ~20 | WST-1 | |
| Polyarginine (R8) | Jurkat | ~15 | MTT | Not specified |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures involved, the following diagrams are provided in DOT language for use with Graphviz.
This compound Signaling Pathway
This diagram illustrates the signaling cascade initiated by this compound binding to the NK1R, leading to downstream cellular responses.
Caption: this compound binds to NK1R, activating a G-protein cascade.
Experimental Workflow for Comparing CPP Efficiency
This diagram outlines a typical workflow for the quantitative comparison of different CPPs.
Caption: A general workflow for evaluating CPP-mediated cargo delivery.
Detailed Experimental Protocols
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the percentage of cells that have internalized the CPP-cargo conjugate and the mean fluorescence intensity, which correlates with the amount of internalized cargo.
Methodology:
-
Cell Preparation: Seed cells (e.g., HeLa, U87) in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with serum-free medium containing the fluorescently labeled CPP-cargo conjugate at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized CPP-cargo.
Cytotoxicity Assessment by MTT Assay
Objective: To assess the metabolic activity of cells after treatment with CPPs, which serves as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CPPs for 24-48 hours. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.
-
MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO) or a suitable solubilization buffer.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantification of Protein Delivery by Western Blot
Objective: To confirm the intracellular delivery of a functional protein cargo (e.g., Cre recombinase, β-galactosidase).
Methodology:
-
Cell Treatment: Treat cells with the CPP-protein cargo conjugate for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein cargo. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands corresponds to the amount of delivered protein.
Conclusion
This compound-mediated delivery offers a promising, receptor-targeted approach for introducing therapeutic cargo into cells, particularly in the context of cancer therapy due to the frequent overexpression of its receptor, NK1R. While direct quantitative comparisons with other leading CPPs are still emerging, the available data suggests that this compound is a viable candidate for cellular delivery with the advantage of target specificity. The choice of a CPP should be guided by the specific cargo, target cell type, and desired outcome. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions for their drug delivery applications.
A Comparative Guide to the Functional Differences Between Full-Length and Truncated NK-1R Isoforms
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP), exists in two main isoforms: a full-length (NK-1R-FL) and a truncated (NK-1R-Tr) form. These isoforms arise from alternative splicing of the TACR1 gene and exhibit distinct functional properties that significantly impact cellular signaling and physiological responses. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their differential roles in health and disease.
Structural and Functional Overview
The full-length human NK-1R is a 407-amino acid G protein-coupled receptor (GPCR), while the naturally occurring truncated isoform consists of 311 amino acids, lacking 96 residues at the C-terminus.[1][2] This C-terminal tail in the full-length isoform is crucial for a number of canonical GPCR signaling events, including G protein coupling, receptor desensitization, and internalization. The absence of this domain in the truncated isoform is the primary structural basis for the functional differences observed between the two.[2]
Quantitative Comparison of Functional Parameters
The functional disparities between the full-length and truncated NK-1R isoforms are evident across several key performance indicators, from ligand binding to downstream cellular responses. The following table summarizes quantitative data from various studies, providing a clear comparison of their activities.
| Functional Parameter | Full-Length NK-1R (NK-1R-FL) | Truncated NK-1R (NK-1R-Tr) | Key Findings |
| Ligand Binding Affinity (this compound) | High affinity | 10-fold lower affinity than NK-1R-FL.[1][3] | The C-terminal tail, while not directly part of the ligand-binding pocket, influences the overall conformation and affinity of the receptor for this compound. |
| G Protein Coupling | Couples to Gαq and Gαs. | Weaker interaction with G proteins. | The C-terminus of NK-1R-FL is critical for efficient G protein coupling and subsequent second messenger generation. |
| Calcium Mobilization (EC50 for SP) | Potent induction of intracellular calcium increase (EC50 ≈ -8.5 M). | No significant intracellular calcium increase upon SP stimulation. | The full-length receptor is required for the canonical Gαq-mediated calcium signaling pathway. |
| ERK1/2 Phosphorylation | Rapid and transient activation (peak at 1-2 minutes). | Slower and more sustained activation (peak at 20-30 minutes). | The two isoforms activate the MAPK/ERK pathway with distinct kinetics, suggesting different regulatory mechanisms. |
| NF-κB Activation | Activates NF-κB upon SP stimulation. | Does not activate NF-κB; may have an inhibitory effect. | The inability of the truncated isoform to induce calcium signaling prevents the activation of the calcium-dependent NF-κB pathway. |
| IL-8 mRNA Expression | Upregulates IL-8 mRNA expression. | Decreases IL-8 mRNA expression. | The differential regulation of IL-8 expression highlights the opposing functional roles of the two isoforms in inflammatory responses. |
| β-Arrestin Interaction | Interacts with β-arrestins, leading to receptor desensitization and internalization. | Fails to interact with β-arrestins due to the lack of necessary phosphorylation sites in the C-terminus. | This lack of interaction leads to impaired desensitization and internalization of the truncated receptor. |
Signaling Pathway Diagrams
The distinct signaling cascades initiated by the full-length and truncated NK-1R isoforms upon this compound binding are visualized below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: HEK293 cells stably expressing either full-length or truncated NK-1R are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 1 hour at 37°C. Probenecid helps to retain the dye inside the cells.
-
Stimulation: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following agonist addition.
-
Analysis: The change in fluorescence (peak minus baseline) is calculated and plotted against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the level of phosphorylated ERK1/2, a key downstream signaling molecule.
-
Cell Culture and Stimulation: Cells expressing either NK-1R isoform are serum-starved overnight and then stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Chemiluminescent substrate is added, and the signal is detected. Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated for each time point.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
-
Transfection: HEK293 cells expressing either NK-1R isoform are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.
-
Stimulation: After 24-48 hours, cells are stimulated with this compound for 6-8 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of NF-κB activity is calculated relative to unstimulated control cells.
IL-8 mRNA Expression Analysis (Quantitative Real-Time PCR)
This technique quantifies the relative expression levels of IL-8 mRNA.
-
Cell Culture and Stimulation: Cells are stimulated with this compound for a defined period (e.g., 4-6 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
Quantitative PCR: Real-time PCR is performed using primers specific for IL-8 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of IL-8 mRNA is calculated using the ΔΔCt method, where the expression in stimulated cells is compared to that in unstimulated cells after normalization to the housekeeping gene.
Conclusion
The functional differences between the full-length and truncated NK-1R isoforms are profound and have significant implications for cellular signaling and pathophysiology. The full-length receptor mediates the canonical this compound signaling pathway, leading to robust G protein activation, calcium mobilization, and pro-inflammatory responses. In contrast, the truncated isoform exhibits attenuated ligand binding and is uncoupled from key downstream signaling events such as calcium influx and NF-κB activation, and it displays altered kinetics of ERK activation. Understanding these distinctions is critical for researchers in the fields of neurobiology, immunology, and oncology, and for the development of targeted therapeutics that can selectively modulate the activity of a specific NK-1R isoform.
References
- 1. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Targeting this compound/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Substance P Expression: A Comparative Guide for Healthy and Pathological Tissues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substance P Expression Levels, Supported by Experimental Data.
This compound (SP), a neuropeptide of the tachykinin family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and cellular growth.[1] Its expression is not static; rather, it fluctuates significantly in response to various stimuli and is often dysregulated in pathological conditions. This guide provides a comparative analysis of this compound expression levels in healthy versus pathological tissues, supported by quantitative data from experimental studies. Detailed methodologies for key experimental techniques are also provided to aid in the design and interpretation of future research.
Quantitative Comparison of this compound Expression
The following tables summarize the differential expression of this compound in various pathological conditions compared to healthy tissues. These values have been compiled from multiple studies and are presented to highlight the significant alterations in SP levels associated with disease.
Table 1: this compound Levels in Inflammatory Conditions
| Condition | Tissue/Fluid | Healthy Control Levels (pg/mL or pg/mg tissue) | Pathological Levels (pg/mL or pg/mg tissue) | Method of Quantification | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | ~8.0 - 50.6 pg/mL (in horses)[2] | High levels observed, significantly higher than in osteoarthritis.[3] Specific mean values vary, with one study in horses showing 22.9 pg/mL in osteoarthritic joints.[2] Another study found serum levels in RA patients to be significantly higher than in healthy controls.[4] | Radioimmunoassay (RIA), ELISA | |
| Osteoarthritis | Synovial Fluid | ~8.0 - 50.6 pg/mL (in horses) | Higher than healthy controls but generally lower than in rheumatoid arthritis. One study in horses reported a median of 22.9 pg/mL. | Radioimmunoassay (RIA) | |
| Ulcerative Colitis | Colonic Mucosa | 71 +/- 18 pg/mg tissue | 170 +/- 46 pg/mg tissue (in inflamed mucosa) | Radioimmunoassay (RIA) | |
| Painful Dental Pulp | Pulp Tissue | Not specified | Significantly higher concentrations of SP compared to healthy pulps (P = 0.02). | Radioimmunoassay (RIA) | |
| Painful Teeth | Gingival Crevicular Fluid | Not specified | Significantly higher mean levels of SP compared to non-painful teeth. | Radioimmunoassay (RIA) |
Table 2: this compound Levels in Neurological Disorders
| Condition | Tissue/Fluid | Healthy Control Levels (fmol/mL or pg/mL) | Pathological Levels (fmol/mL or pg/mL) | Method of Quantification | Reference(s) |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | 7.0 ± 0.6 fmol/mL | Increased levels observed compared to healthy controls (P<0.01) and other dementias (P<0.05). One study found a positive correlation between CSF SP and Aβ1-42 levels in AD patients. | Radioimmunoassay (RIA) |
Table 3: this compound Expression in Cancer
| Condition | Tissue | Healthy Control Levels | Pathological Levels | Method of Quantification | Reference(s) |
| Breast Cancer | Breast Tissue | Low to no expression in normal breast tissue. | 78% of breast cancer cases showed high SP expression levels based on a total score (TS) > 5, which combines the proportion of positively stained cells and staining intensity. High SP expression was significantly associated with molecular subtype, TNM stage, and lymph node metastasis. Low SP expression was more common in triple-negative breast cancer (TNBC). | Immunohistochemistry (IHC) |
Experimental Protocols
Accurate quantification of this compound is critical for understanding its role in health and disease. The following are detailed methodologies for three commonly used techniques.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol is adapted from standard immunohistochemical methods and can be used to visualize the localization of this compound in tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with Phosphate-Buffered Saline (PBS).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS.
-
-
Visualization:
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring for Breast Cancer: A semi-quantitative scoring system (Allred score) is often used, combining the proportion of positively stained cells (PS) and the intensity of the staining (IS).
-
Intensity Score (IS): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Proportion Score (PS): 0 (0%), 1 (<1%), 2 (1-10%), 3 (11-33%), 4 (34-66%), 5 (≥67%).
-
Total Score (TS): IS + PS. A TS > 5 is often considered high expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Plasma
This protocol provides a general guideline for a competitive ELISA to quantify this compound levels in plasma samples.
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Aliquot the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Prepare standards and samples at the appropriate dilutions in assay buffer.
-
Add 100 µL of standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add 50 µL of a fixed amount of biotinylated this compound to each well.
-
Add 50 µL of anti-SP antibody to each well (except blank and non-specific binding wells).
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells several times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantitative Polymerase Chain Reaction (qPCR) for this compound (TAC1) mRNA
This protocol outlines the steps for quantifying the mRNA expression of the TAC1 gene, which encodes for this compound.
-
RNA Extraction:
-
Extract total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the TAC1 gene, a fluorescent dye (e.g., SYBR Green) or a specific probe, and qPCR master mix.
-
Use a real-time PCR instrument to perform the amplification. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the TAC1 gene and the housekeeping gene.
-
Calculate the relative expression of TAC1 mRNA using a method such as the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Signaling Pathway
Caption: this compound binds to the NK1 receptor, activating downstream signaling cascades.
General Experimental Workflow for this compound Quantification
References
- 1. This compound in human cerebrospinal fluid: reductions in peripheral neuropathy and autonomic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound levels in the synovium and synovial fluid from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum this compound: an indicator of disease activity and subclinical inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Substance P Antibodies for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals navigating the selection of commercial Substance P antibodies. This guide provides a detailed comparison of performance, supported by experimental data and protocols, to facilitate informed purchasing decisions for your specific research needs.
This compound, a neuropeptide of the tachykinin family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and neurogenic inflammation. The accurate detection and quantification of this compound are paramount for advancing research in these areas. The selection of a reliable antibody is a critical first step for any experiment, yet the market is saturated with a wide array of options, making the choice a challenging one. This guide aims to provide an objective comparison of several commercially available this compound antibodies, summarizing their key characteristics and presenting available performance data.
Performance Comparison of Commercial this compound Antibodies
To aid in the selection process, the following table summarizes the key features and validated applications of prominent commercial this compound antibodies. This information has been compiled from manufacturer datasheets and available publications.
| Antibody Name/Clone ID | Supplier | Catalog No. | Type | Host | Validated Applications | Species Reactivity |
| This compound Polyclonal Antibody | ImmunoStar | 20064 | Polyclonal | Rabbit | IHC, ICC/IF, WB | Human, Mouse, Rat, and a wide range of other species[1] |
| Anti-Substance P antibody [SP-DE4-21] | Abcam | ab14184 | Monoclonal | Mouse | ELISA, IHC, ICC/IF | Human, Mouse, Rat, Guinea Pig |
| This compound Antibody (NC1/34HL) | Santa Cruz Biotechnology | sc-21715 | Monoclonal | Rat | IF, IHC(P) | Multiple species |
| Rat anti this compound antibody, clone NC1/34 | Bio-Rad | 8450-0505 | Monoclonal | Rat | IF, IHC, IHC-P | Human, Swine, Rabbit, and other species[2][3][4] |
| Anti-Substance P Antibody, clone NC1 | Merck Millipore | MAB356 | Monoclonal | Rat | IHC | Human[5] |
| Human/Mouse/Rat this compound Antibody | R&D Systems | MAB4375 | Monoclonal | Mouse | IHC | Human, Mouse, Rat |
| This compound Antibody (NC1/34) - BSA Free | Novus Biologicals | NB100-65219 | Monoclonal | Rat | IHC, IHC-Fr, IHC-WhMt | Multi-Species |
| This compound Polyclonal Antibody | Thermo Fisher Scientific | PA5-106934 | Polyclonal | Rabbit | WB, IHC(P), ICC/IF | Human, Mouse, Rat |
| Anti-Substance P Antibody | Antibodies.com | A307462 | Polyclonal | Rabbit | WB | Human |
Experimental Data and Validation
The ultimate measure of an antibody's utility lies in its performance in specific applications. Below, we delve into the available experimental data for some of these antibodies.
Specificity Validation
ImmunoStar (Cat# 20064): This polyclonal antibody's specificity has been demonstrated through peptide pre-adsorption. Incubation of the antibody with an excess of this compound peptide completely abolished the immunostaining, while pre-adsorption with related peptides such as neurokinin A, neurokinin B, somatostatin, and neuropeptide K showed no reduction in staining. This indicates a high specificity for this compound.
Antibodies.com (Cat# A307462): This polyclonal antibody has been knockout (KO) validated. Western blot analysis of extracts from this compound knockout (KO) 293T cells showed a loss of the specific band that was present in the control cells, providing strong evidence for the antibody's specificity.
Application-Specific Performance
Immunohistochemistry (IHC):
-
ImmunoStar (Cat# 20064): Recommended for IHC at a dilution of 1:6000-1:8000 for biotin/avidin-HRP techniques. The datasheet provides images of strong and specific labeling of this compound in rat substantia nigra and spinal cord.
-
Bio-Rad (Cat# 8450-0505): Has been used in numerous publications for IHC on various species, including swine and human. Recommended dilutions in publications range from 1:100 to 1:10,000 depending on the tissue and detection method.
-
R&D Systems (Cat# MAB4375): The product datasheet shows IHC data on human spinal cord sections, with specific labeling in the dorsal horn.
-
Merck Millipore (Cat# MAB356): Validated for IHC on human brain tissue at a recommended dilution of 1:100 - 1:200.
Western Blot (WB):
-
Antibodies.com (Cat# A307462): The KO validation data includes a Western Blot demonstrating a specific band at the expected molecular weight in control cell lysates, which is absent in KO lysates. A starting dilution of 1:500 is recommended.
-
Thermo Fisher Scientific (Cat# PA5-106934): Validated for Western Blot, with a recommended starting dilution of 1:1000.
Immunofluorescence (IF):
-
Santa Cruz Biotechnology (Cat# sc-21715): Recommended for IF with a starting dilution of 1:50.
-
Novus Biologicals (Cat# NB100-65219): Has been cited in publications for use in immunofluorescence on frozen sections.
Experimental Protocols
Detailed and optimized protocols are crucial for successful immunostaining. Below are representative protocols for common applications.
Immunohistochemistry (IHC) Protocol - Example for ImmunoStar (Cat# 20064)
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS). Post-fix the tissue in the same fixative for 4-6 hours at 4°C. Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C. Section the tissue at 30-40 µm on a cryostat.
-
Antigen Retrieval: For paraffin-embedded tissues, deparaffinize sections and perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the ImmunoStar this compound antibody (Cat# 20064) diluted 1:6000-1:8000 in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated goat anti-rabbit secondary antibody for 1-2 hours at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) as the chromogen to visualize the staining.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount the sections.
Western Blot (WB) Protocol - Example for Antibodies.com (Cat# A307462)
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Antibodies.com Anti-Substance P antibody (Cat# A307462) diluted 1:500 in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of this compound research and antibody validation, the following diagrams illustrate the this compound signaling pathway and a general workflow for antibody validation.
Caption: this compound signaling pathway overview.
Caption: A typical workflow for validating a commercial antibody.
Conclusion
The selection of a suitable this compound antibody is a critical determinant of experimental success. This guide provides a comparative overview of several commercially available options, highlighting their key characteristics and available validation data. While manufacturer-provided information is a useful starting point, independent validation in the context of your specific experimental setup is always recommended. For antibodies with extensive publication records, reviewing the methodologies and results in those papers can provide invaluable insights into their performance. By carefully considering the information presented here and conducting thorough in-house validation, researchers can confidently select the most appropriate this compound antibody for their research endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of Substance P: A Procedural Guide
The proper disposal of Substance P, a neuropeptide active in neuroscience and pharmacological research, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the surrounding ecosystem. This guide provides a direct, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Before initiating any disposal procedures, laboratory personnel must consult their institution's specific waste disposal policies and the Safety Data Sheet (SDS) for this compound.[1][2] All waste management must comply with applicable local, state, and federal regulations.[3][4]
Immediate Safety and Handling for Disposal
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Essential PPE and Handling Precautions:
-
Gloves: Always wear chemical-resistant gloves to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Ventilation: When handling the lyophilized powder or creating solutions, work in a well-ventilated area or under a chemical fume hood to prevent the inhalation of aerosols or dust.
-
Avoid Contact: Take measures to avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
The fundamental principle for managing this compound waste is proper segregation to ensure safe and compliant disposal.
Step 1: Waste Segregation
Immediately after generation, categorize all waste that has come into contact with this compound into the appropriate waste stream. Do not mix different waste streams unless permitted by your institution's hazardous waste program.
Step 2: Containerization and Disposal
Each waste stream has a designated container and disposal path. All chemical waste containers must be sealed, in good condition, and clearly labeled with their contents. Never dispose of this compound waste in the regular trash or down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Examples | Disposal Procedure |
| Solid Chemical Waste | Unused or expired lyophilized this compound powder; Contaminated consumables (e.g., weigh boats, pipette tips, gloves, microfuge tubes). | Collect in a designated, sealed, and clearly labeled solid chemical waste container. Arrange for pickup by your institution's hazardous waste management service. |
| Liquid Chemical Waste (Aqueous) | This compound dissolved in buffers or other aqueous solutions. | Collect in a designated, sealed, and clearly labeled aqueous chemical waste container. Do not mix with organic solvents. |
| Liquid Chemical Waste (Organic) | This compound dissolved in organic solvents (e.g., DMSO, DMF). | Collect in a designated, sealed, and clearly labeled organic solvent waste container. |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any sharp objects contaminated with this compound. | Dispose of immediately into a designated, puncture-resistant sharps container for chemically contaminated sharps. |
Step 3: Decontamination of Reusable Glassware
For reusable glassware that has been in contact with this compound, a thorough decontamination process is required before it can be returned to general use.
-
Initial Rinse: Perform an initial rinse with a solvent known to dissolve this compound to remove the majority of the residue. This rinsate must be collected and disposed of as liquid chemical waste.
-
Detergent Wash: Following the initial rinse, wash the glassware thoroughly with a laboratory-grade detergent and hot water.
Step 4: Managing Spills
In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: Carefully collect the spilled material, whether solid or liquid. Adhered or collected material should be promptly placed into a sealed container for disposal.
-
Disposal: The container with the cleanup materials must be disposed of as hazardous chemical waste in accordance with institutional regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe segregation and disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistics for Handling Substance P
Substance P is a neuropeptide involved in numerous biological processes, including pain transmission, inflammation, and mood regulation.[1][2][3][4] As a potent bioactive molecule, proper handling and safety precautions are paramount in a laboratory setting. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate PPE is crucial to prevent inhalation, skin, and eye contact.[5] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N100, R100, or P100 disposable filtering facepiece) | To prevent inhalation of the powdered form of this compound. |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield | To protect against splashes or dust. |
| Hand Protection | Powder-free nitrile gloves | To prevent skin contact. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged. |
| Body Protection | Laboratory coat or gown. Consider sleeve covers for additional wrist/arm protection. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes exposure risks and ensures the integrity of the compound for experimental use.
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation, especially when handling the lyophilized powder.
-
Ensure all necessary equipment and reagents are within reach to avoid moving contaminated items outside the designated workspace.
-
-
Reconstitution :
-
This compound is soluble in sterile water. Avoid using DMSO or ethanol as it is insoluble in these solvents.
-
Carefully uncap the vial containing the lyophilized powder.
-
Add the required volume of sterile water to achieve the desired stock concentration.
-
Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation.
-
-
Aliquoting and Storage :
-
To maintain bioactivity and prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of the reconstituted solution.
-
Store the lyophilized powder and reconstituted solutions in a desiccated environment at -20°C and protect from light.
-
Experimental Workflow for this compound Handling
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
This compound is classified as an acutely toxic or "P-listed" chemical waste by the Environmental Protection Agency (EPA). This designation carries stringent disposal requirements.
-
Unused Product : Any unused or unwanted this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or down the drain.
-
Empty Containers : The original containers that held this compound are also considered P-listed hazardous waste and must not be rinsed or reused. These containers should be collected for disposal by an environmental health and safety (EHS) office.
-
Contaminated Materials : All materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be collected as P-listed hazardous waste. These items should be placed in a clearly labeled, sealed plastic bag or container.
-
Waste Collection :
-
Collect all P-listed waste in a designated, properly labeled container. The label must include the words "Hazardous Waste" and the chemical name.
-
The accumulation of P-listed waste in a satellite accumulation area is limited to one quart of liquid or one kilogram of solid.
-
Contact your institution's EHS office for pickup and proper disposal of the waste.
-
Experimental Protocols and Data
Quantitative Data Summary
The following table provides key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 1347.6 g/mol | |
| Molecular Formula | C63H98N18O13S | |
| CAS Number | 33507-63-0 | |
| Purity | ≥95% (HPLC) | |
| Solubility in Water | ≥0.80 mg/ml | |
| Storage Temperature | -20°C |
Detailed Methodologies for Key Experiments
In Vitro Cellular Signaling Studies
-
Objective : To assess the activation of downstream signaling pathways following this compound treatment in cultured cells (e.g., neuronal or glial cells).
-
Methodology :
-
Culture neuronal or glial cells to the desired confluency.
-
Treat the cells with this compound at concentrations typically ranging from nanomolar to micromolar.
-
Following incubation for a specified time, lyse the cells to extract proteins.
-
Analyze the cell lysates using Western blotting to detect the phosphorylation of target proteins such as ERK and p38 MAPK, which are indicative of pathway activation.
-
In Vivo Animal Studies for Pain and Anxiety Models
-
Objective : To investigate the effects of this compound on pain, anxiety, and depression in animal models.
-
Methodology for Anxiety Model :
-
Administer microinjections of this compound into specific brain regions of mice, such as the periaqueductal gray.
-
Observe and quantify anxiety-like behaviors using standard behavioral tests (e.g., elevated plus maze, open field test).
-
In parallel experiments, administer an NK1 receptor antagonist to determine if the anxiogenic effects of this compound can be reversed.
-
-
Methodology for Sleep Studies :
-
Surgically implant EEG electrodes in mice under anesthesia (e.g., ketamine and xylazine cocktail).
-
After a recovery period, inject a saline baseline, followed by different concentrations of a this compound fragment (e.g., 50 nM, 500 nM, 5000 nM in 0.2 µL of saline) into a specific brain hemisphere at the onset of the light cycle.
-
Record and analyze sleep patterns for 24 hours post-injection to determine the effects on sleep architecture.
-
This compound Signaling Pathway
This compound exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction initiates several intracellular signaling cascades.
Caption: this compound signaling through the NK1 receptor activates downstream pathways.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
